3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGUROGTKGUOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382270 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444143-45-7 | |
| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is a biphenyl derivative characterized by the presence of two trifluoromethyl groups on one phenyl ring and an amine group on the other. These structural features impart unique electronic and physicochemical properties that are highly sought after in the design of novel bioactive molecules and functional materials.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 444143-45-7[1][2][3][4] |
| Molecular Formula | C₁₄H₉F₆N[1][2] |
| IUPAC Name | This compound |
| Synonyms | 4-(3,5-Bis(trifluoromethyl)phenyl)aniline |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 305.22 g/mol |
| Appearance | Light yellow to brown solid |
| Storage Temperature | 2-8°C |
Synthesis
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5][6][7] In this case, a suitably protected 4-haloaniline is coupled with 3,5-bis(trifluoromethyl)phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of this compound. Optimization of reaction conditions may be necessary.
Materials:
-
4-Bromoaniline (or a protected derivative)
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 4-bromoaniline (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Significance and Applications in Drug Development
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8] The 3',5'-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors and antibacterial agents.[9][10]
While direct biological studies on this compound are limited, its structural similarity to known kinase inhibitors suggests its potential to modulate key signaling pathways involved in cell proliferation, survival, and differentiation. The MAPK/ERK and PI3K/Akt pathways are common targets for such compounds and are frequently dysregulated in cancer.
Potential Modulation of Kinase Signaling Pathways
Derivatives of this compound could potentially act as inhibitors of various protein kinases within the MAPK/ERK and PI3K/Akt signaling cascades. Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.
Safety Information
A safety data sheet for this compound indicates that it is fatal if swallowed and causes serious eye damage.[11] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| H300: Fatal if swallowed[11] | P264: Wash thoroughly after handling.[11] |
| H318: Causes serious eye damage[11] | P270: Do not eat, drink or smoke when using this product.[11] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[11] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405: Store locked up.[11] | |
| P501: Dispose of contents/container in accordance with local regulations.[11] |
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its synthesis is readily achievable through established cross-coupling methodologies. The presence of the bis(trifluoromethyl)phenyl moiety suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents, particularly kinase inhibitors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. [1,1'-Biphenyl]-4-amine, 3',5'-bis(trifluoromethyl)-;444143-45-7 [abichem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. molbase.com [molbase.com]
- 5. diva-portal.org [diva-portal.org]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a key building block in pharmaceutical and materials science research. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable intermediate characterized by its biphenyl scaffold, which is a prevalent structural motif in numerous biologically active compounds and functional materials. The presence of two trifluoromethyl groups on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in drug design. The primary amino group offers a versatile handle for further functionalization.
The most efficient and modular route to this compound is the Suzuki-Miyaura cross-coupling of an appropriate haloaniline with 3,5-bis(trifluoromethyl)phenylboronic acid. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary starting materials and catalysts.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The central transformation in the synthesis of this compound is the palladium-catalyzed cross-coupling of a 4-haloaniline (typically 4-iodoaniline or 4-bromoaniline) with 3,5-bis(trifluoromethyl)phenylboronic acid. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis.
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the two aryl partners.
Quantitative Data from Analogous Suzuki-Miyaura Reactions
While a specific, dedicated study on the synthesis of this compound is not extensively reported, a wealth of data from closely related Suzuki-Miyaura couplings of haloanilines with electron-deficient boronic acids allows for the reliable estimation of reaction parameters and expected outcomes. The following table summarizes representative data from analogous reactions.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 12 | 62[1] |
| 4-Bromoaniline | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 12 | 91[1] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | None | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92[2] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd (0.5) | None | K₂CO₃ | EtOH/H₂O | 80 | 24 | >95 |
| 4-Iodo-3,5-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | 85-95 |
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies for similar substrates.
Materials:
-
4-Iodoaniline
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-iodoaniline (1.0 mmol, 1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Under an inert atmosphere, add a 2:1 mixture of toluene and ethanol (15 mL) followed by a 2 M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol).
-
Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 85-95 °C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Step-by-step experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
A Technical Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of targeted therapeutics, particularly inhibitors of the PI3K/mTOR signaling pathway.
Core Molecular Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₉F₆N |
| Molecular Weight | 305.23 g/mol |
| CAS Number | 444143-45-7 |
| Appearance | Off-white to light yellow crystalline solid (Predicted) |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO (Predicted) |
Synthesis and Characterization: Experimental Protocols
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 4-bromoaniline and 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
-
4-bromoaniline
-
3,5-bis(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoaniline (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Experimental Protocol: Characterization by HPLC-MS
Objective: To confirm the purity and identity of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Expected Results: The HPLC chromatogram should show a single major peak, indicating the purity of the compound. The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 306.23.
Biological Significance and Applications
The 3',5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in the design of various therapeutic agents. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability and cell permeability of drug candidates. This structural motif is particularly prevalent in the development of inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/mTOR Signaling Pathway and Inhibition
The PI3K/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[1][2] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, have shown significant promise as anticancer agents.[3][4] The 3',5-bis(trifluoromethyl)phenyl group is often incorporated into these inhibitors to enhance their potency and pharmacokinetic properties.[3]
Drug Discovery and Development Workflow
This compound serves as a valuable building block in the early stages of drug discovery. A typical workflow for identifying and developing a new drug candidate using this intermediate is outlined below.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides qualitative solubility information inferred from synthetic and purification methodologies. Furthermore, a general experimental protocol for determining the solubility of a solid organic compound is presented, which can be adapted for this specific molecule. This guide is intended to provide a foundational understanding for researchers working with this compound in various laboratory settings.
Introduction
This compound is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The presence of two trifluoromethyl groups significantly influences its physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This guide summarizes the available qualitative solubility information and provides a practical, generalized protocol for its quantitative determination.
Qualitative Solubility of this compound
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Inferred Solubility | Context from Literature |
| Ester | Ethyl Acetate | Soluble | Used as a solvent for extraction and purification in the synthesis of related compounds[1]. |
| Ether | Tetrahydrofuran (THF) | Soluble | A common solvent for Grignard reactions involving the 3,5-bis(trifluoromethyl)phenyl moiety[2][3]. |
| Diethyl Ether | Soluble | Mentioned as a suitable solvent for Grignard reagent formation in related syntheses[4]. | |
| Methyl tert-Butyl Ether (MTBE) | Soluble | Used as an extraction solvent in the synthesis of related ketones[2]. | |
| Aromatic Hydrocarbon | Toluene | Likely Soluble | Often used in palladium-catalyzed cross-coupling reactions for biphenyl synthesis. |
| Halogenated Solvent | Dichloromethane | Likely Soluble | Commonly used for purification by chromatography of aromatic compounds. |
| Apolar Aprotic | Hexane | Likely Sparingly Soluble | Used as an anti-solvent for crystallization or precipitation of similar compounds[5]. |
| Polar Protic | Water | Insoluble | The related compound 3,5-Bis(trifluoromethyl)aniline is not miscible in water[1]. |
Note: This table is based on qualitative inferences and should be used as a preliminary guide. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method. This method is considered a gold standard for solubility measurements.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to allow for equilibration (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC method or another suitable analytical technique.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for experimental solubility determination.
Signaling Pathways
A comprehensive search of the scientific literature did not reveal any established signaling pathways in which this compound is directly implicated as a modulator. While structurally related compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety have been investigated as inhibitors of certain pathways, such as the Hedgehog signaling pathway, specific data for the title compound is not available. Therefore, a diagram of a relevant signaling pathway cannot be provided at this time.
Conclusion
This technical guide provides an overview of the currently understood solubility characteristics of this compound. While quantitative data is sparse, qualitative inferences from synthetic chemistry literature suggest solubility in common aprotic organic solvents like ethyl acetate and tetrahydrofuran, and insolubility in water. For researchers requiring precise solubility data, a detailed, generalized experimental protocol is provided. Further experimental investigation is necessary to fully characterize the solubility profile of this compound.
References
- 1. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Safe Handling of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine (CAS RN: 444143-45-7). Due to the limited availability of specific data for this compound, this document also includes information from structurally similar compounds to provide a thorough understanding of the potential hazards. This information is intended to supplement, not replace, a formal Safety Data Sheet (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this and structurally related compounds include acute oral toxicity and serious eye damage.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage[1] |
Note: This classification is based on the available data for 4-Amino-3',5'-bis(trifluoromethyl)biphenyl.[1]
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table includes information for a closely related compound, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, to provide an indication of its physical state.
| Property | Value | Source Compound |
| Molecular Weight | 334.21 g/mol | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid[2] |
| Molecular Formula | C15H8F6O2 | 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid[2] |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound. The following workflow outlines the necessary precautions.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3][4]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately.[1] Rinse mouth. Do NOT induce vomiting.[1] |
| Eye Contact | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical help.[1] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[3] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Containment: Stop the leak if it is safe to do so.
-
Cleanup: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation.
-
Ventilation: Ensure adequate ventilation of the area.
-
Environmental Precautions: Prevent the product from entering drains.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store locked up.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocols
Caption: A generalized experimental workflow for handling a hazardous solid compound.
This guide is intended for informational purposes only and is based on currently available data. Always consult the most recent and specific Safety Data Sheet for this compound before handling this chemical.
References
commercial availability of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
An In-depth Technical Guide on 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine for Researchers and Drug Development Professionals
Introduction
This compound is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl scaffold with two trifluoromethyl (-CF3) groups on one of the phenyl rings, imparts unique properties that are highly valuable in the design of novel molecules.
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[1][2] These groups can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability. Furthermore, the strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functional groups, influence metabolic stability by blocking potential sites of oxidation, and alter binding interactions with biological targets.[2] The presence of two such groups on the phenyl ring amplifies these effects, making 3',5'-bis(trifluoromethyl)phenyl-containing compounds powerful building blocks for creating targeted and effective therapeutic agents. This guide provides a comprehensive overview of the commercial availability, key properties, and synthetic considerations for this compound.
Commercial Availability
This compound is available from several specialized chemical suppliers. It is often categorized as a building block for protein degraders or as a rare chemical for early-stage discovery research.[3][4] Researchers should note that some suppliers sell this product on an "as-is" basis, and the buyer may be responsible for confirming the product's identity and purity.[3]
Below is a summary of suppliers and the typical data provided for this compound.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Sigma-Aldrich | 444143-45-7 | C₁₄H₉F₆N | 305.22 | Not specified | Sold for early discovery research; analytical data is not collected by the supplier.[3] |
| Huateng Pharma | 444143-45-7 | C₁₄H₉F₆N | 305.218 | 96% | Catalog ID: 80073981.[5] |
| Other Fine Chemical Suppliers | 444143-45-7 | C₁₄H₉F₆N | 305.225 | Varies | Listed as a Protein Degrader Building Block.[4] |
Applications in Research and Drug Development
While specific applications for this compound are not extensively detailed in publicly available literature, the core chemical moiety is instrumental in several areas:
-
Medicinal Chemistry : The 3,5-bis(trifluoromethyl)aniline and related structures are strategic intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for CNS disorders, oncology, and inflammatory diseases. The biphenylamine scaffold is a common feature in many biologically active molecules.
-
Agrochemicals : Fluorinated compounds, including those derived from similar intermediates, are used to create more stable and effective pesticides and herbicides.[6]
-
Materials Science : The high thermal stability and chemical resistance conferred by the fluorinated groups make these types of molecules useful in the development of advanced polymers and coatings.[6]
The logical workflow for utilizing such a building block in drug discovery is outlined in the diagram below.
Caption: Drug discovery workflow using a specialized building block.
The key advantages imparted by the bis(trifluoromethyl)phenyl moiety are illustrated in the following diagram.
Caption: Physicochemical properties influenced by the bis(trifluoromethyl)phenyl group.
Experimental Protocols: Representative Synthesis
Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [7]
-
Reactants :
-
Stearic acid (1.0 eq, e.g., 142 mg, 0.50 mmol)
-
3,5-bis(trifluoromethyl)benzylamine (1.0 eq, e.g., 122 mg, 0.50 mmol)
-
-
Procedure :
-
Combine stearic acid and 3,5-bis(trifluoromethyl)benzylamine in a 10.0 mL open-topped reaction tube.
-
Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions. The reaction is conducted in air without special activation.
-
During the reaction, water vapor will condense on the walls of the tube. Periodically remove this water using a small piece of cotton attached to a spatula to drive the equilibrium towards amide formation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting amide product can be isolated and purified using standard techniques such as column chromatography. The reported yield for this specific reaction is 41%.[7]
-
-
Characterization : The final product should be fully characterized by methods such as IR, UV-Vis, 1D and 2D NMR spectroscopy, and mass spectrometry to confirm its identity and purity.[7]
A general synthetic pathway for biphenyl amines often involves a Suzuki coupling reaction followed by the introduction of the amine group. A hypothetical workflow for the target compound is shown below.
Caption: Plausible synthetic route via Suzuki coupling.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. 3',5'-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Profile of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed predictive analysis of the spectroscopic data for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. It also outlines standard experimental protocols for acquiring such data, serving as a valuable resource for researchers synthesizing or working with this molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-aminobiphenyl and molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8-8.0 | s | 1H | H-4' |
| ~7.6-7.8 | s | 2H | H-2', H-6' |
| ~7.4-7.6 | d | 2H | H-2, H-6 |
| ~6.7-6.9 | d | 2H | H-3, H-5 |
| ~3.8-4.2 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~148-150 | C-4 |
| ~142-144 | C-1' |
| ~131-133 (q) | C-3', C-5' |
| ~129-131 | C-1 |
| ~128-130 | C-2, C-6 |
| ~122-124 (q) | -CF₃ |
| ~120-122 | C-2', C-6' |
| ~118-120 | C-4' |
| ~114-116 | C-3, C-5 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3350 | Medium, Sharp (doublet) | N-H asymmetric & symmetric stretching |
| ~3050-3000 | Medium | Aromatic C-H stretching |
| ~1620-1600 | Strong | N-H scissoring (bending) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1350-1100 | Very Strong | C-F stretching |
| ~1280 | Strong | Aromatic C-N stretching |
| ~850-800 | Strong | C-H out-of-plane bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~321 | [M]⁺ (Molecular Ion) |
| ~302 | [M - F]⁺ |
| ~252 | [M - CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
This will be crucial for confirming the trifluoromethyl groups.
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty accessory before running the sample.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, one with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Preparation:
-
EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.
-
ESI: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol) and introduce it via direct infusion or coupled to an LC system.
-
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to obtain the exact mass, which can confirm the elemental composition.
-
Visualizations
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of the target molecule.
Diagram 2: Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
The Strategic Role of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine as a Synthetic Building Block in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a fluorinated aromatic amine that has emerged as a critical building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two trifluoromethyl groups on one of the phenyl rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Synthesis of the Core Building Block
The primary and most efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the central biphenyl core by forming a carbon-carbon bond between two functionalized benzene rings.
A common approach involves the coupling of a protected aminophenylboronic acid derivative with a halogenated bis(trifluoromethyl)benzene. For instance, the reaction of (4-aminophenyl)boronic acid with 1-bromo-3,5-bis(trifluoromethyl)benzene in the presence of a suitable palladium catalyst and base provides the target amine.
Alternatively, a Suzuki coupling can be performed between 3,5-bis(trifluoromethyl)phenylboronic acid and a protected 4-haloaniline, such as 4-bromoaniline. The electron-withdrawing nature of the trifluoromethyl groups can enhance the reactivity of the boronic acid in these coupling reactions.[1]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
A detailed experimental protocol for the synthesis of this compound is described in patent literature (WO2008065158A1). The following is a representative procedure:
Reactants:
-
4-Aminophenylboronic acid pinacol ester
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (solvent system)
Procedure:
-
To a solution of 4-aminophenylboronic acid pinacol ester (1.2 equivalents) and 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent) in a mixture of toluene and water (e.g., 3:1 v/v) is added potassium phosphate (2.0 equivalents).
-
The mixture is degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Palladium(II) acetate (0.02 equivalents) and tricyclohexylphosphine (0.04 equivalents) are then added.
-
The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Precursors | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Aminophenylboronic acid pinacol ester, 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ / PCy₃ | Toluene/Water | K₃PO₄ | 80-100 | 2-4 | ~85-95 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid, 4-Bromoaniline | Pd(dppf)Cl₂ | Dioxane/Water | K₂CO₃ | 90 | 12 | ~80-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Caption: N-acylation of the core building block to form an acrylamide derivative.
Applications in Drug Discovery: Kinase Inhibitors
The 3',5'-bis(trifluoromethyl)biphenyl moiety is a key pharmacophore in a number of kinase inhibitors. The trifluoromethyl groups contribute to increased lipophilicity, which can enhance cell permeability, and can also improve metabolic stability by blocking potential sites of oxidation. Furthermore, the rigid biphenyl scaffold provides a framework for orienting other functional groups to achieve high-affinity binding to the target kinase.
Molecules derived from this compound have been investigated as inhibitors of various protein kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). The acrylamide derivatives, as mentioned, can act as irreversible inhibitors, offering a prolonged duration of action.
Signaling Pathway Context:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Kinase inhibitors targeting components of this pathway, such as EGFR which is an upstream activator, are a major focus of cancer drug discovery. The 3',5'-bis(trifluoromethyl)biphenyl-4-amine scaffold has been incorporated into molecules designed to inhibit kinases within this and other oncogenic signaling pathways.
Caption: Inhibition of the EGFR signaling pathway by a derivative of the title compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its efficient synthesis via Suzuki-Miyaura coupling and the reactivity of its amine functionality make it readily accessible and adaptable for a range of applications. In medicinal chemistry, its incorporation into kinase inhibitors has demonstrated significant potential for the development of novel cancer therapeutics. The unique electronic and physicochemical properties imparted by the bis(trifluoromethyl)phenyl moiety continue to make this and related structures attractive scaffolds for the design of future generations of drugs and advanced materials. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this important synthetic tool.
References
potential applications of trifluoromethylated biphenyl compounds in medicinal chemistry
An In-depth Technical Guide on the Applications of Trifluoromethylated Biphenyl Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF3) groups into biphenyl scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of molecules. The unique physicochemical properties imparted by the trifluoromethyl group—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—have led to the development of potent and selective drug candidates across a range of therapeutic areas, from oncology to infectious diseases.[1][2] This document details the quantitative biological data, experimental methodologies, and relevant cellular pathways associated with trifluoromethylated biphenyl compounds.
Physicochemical Properties and Pharmacokinetic Advantages
The trifluoromethyl group significantly influences the pharmacokinetic profile of biphenyl compounds. Its high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to a longer in vivo half-life and improved bioavailability. Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability, facilitating oral absorption and distribution into tissues.[4]
Synthesis of Trifluoromethylated Biphenyl Compounds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl derivatives, including those bearing trifluoromethyl groups. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Suzuki-Miyaura Coupling Protocol
A common synthetic route involves the coupling of a trifluoromethyl-substituted aryl halide with a biphenylboronic acid, or vice versa.
Experimental Protocol: Synthesis of a Trifluoromethylated Biphenyl Compound via Suzuki-Miyaura Coupling
-
Materials:
-
Aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (1.0 equivalent)
-
Arylboronic acid (e.g., biphenyl-4-ylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated biphenyl compound.
-
Applications in Oncology
Trifluoromethylated biphenyl compounds have shown significant promise as anti-cancer agents, primarily through the inhibition of key signaling pathways involved in tumor cell proliferation, survival, and metastasis.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting tumor growth and survival.[5][6] Several trifluoromethylated biphenyl derivatives have been developed as potent STAT3 inhibitors.
Quantitative Data: Anti-cancer Activity of Trifluoromethylated Biphenyl Compounds
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| Biphenyl Benzamide | - | MDA-MB-231 (Breast) | 2.68 ± 0.27 µM | [7] |
| Hydroxylated Biphenyl | - | Melanoma Cells | 1.7 ± 0.5 µM | [7] |
| Biphenyl Benzamide | - | DU145 (Prostate) | 0.04 µM | [7] |
| Trifluoromethyl-isoxazole | - | MCF-7 (Breast) | 2.63 µM | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of trifluoromethylated biphenyl compounds on cancer cell lines.[5][9]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trifluoromethylated biphenyl compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5%. Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Anti-Inflammatory Applications
Trifluoromethylated biphenyl compounds have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: COX Inhibition by Trifluoromethyl-Containing Compounds
| Compound Class | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3g) | COX-2 | 2.65 µM | 1.68 | [10] |
| Trifluoromethyl-pyrazole-carboxamide (Compound 3d) | COX-2 | 4.92 µM | 1.14 | [10] |
| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | 0.52 µM | 10.73 | [8] |
| 1,3,4-Oxadiazole Derivative (ODZ2) | COX-2 | 0.48 µM | 132.83 | [8] |
Antiviral Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
A significant area of application for trifluoromethylated biphenyls is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[2][3] These compounds allosterically inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA.
Quantitative Data: Anti-HIV-1 Activity of a Fluorine-Substituted NH2-biphenyl-diarylpyrimidine (Compound 5t)
| Parameter | Value | Reference |
| EC50 (WT HIV-1) | 1.8 nmol/L | [11] |
| CC50 | 117 µmol/L | [11] |
| Selectivity Index (SI) | 66,443 | [11] |
| Half-life (t1/2) in human liver microsomes | 74.52 min | [11] |
Metabolic Stability Assessment
Evaluating the metabolic stability of drug candidates is a critical step in the drug discovery process. In vitro microsomal stability assays are commonly used for this purpose.[12]
Experimental Protocol: Microsomal Stability Assay
-
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
-
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Internal standard
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation: Incubate the test compound with liver microsomes and the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.
-
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. mdpi.com [mdpi.com]
- 3. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. forum.graphviz.org [forum.graphviz.org]
- 10. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
An In-depth Technical Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a fluorinated biphenyl compound of significant interest in medicinal chemistry and materials science. While specific historical details regarding its initial discovery are not extensively documented in publicly accessible literature, its structural motifs are prominent in various patented compounds, particularly in the development of therapeutic agents. This document outlines its physicochemical properties, a probable synthetic route based on established organic chemistry principles, and explores the broader history and application of the core 3,5-bis(trifluoromethyl)phenyl moiety in drug discovery. All quantitative data is presented in structured tables, and key conceptual workflows are visualized using Graphviz diagrams.
Introduction
This compound belongs to a class of organic compounds characterized by a biphenyl scaffold functionalized with trifluoromethyl groups and an amine. The presence of trifluoromethyl (CF3) groups is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The biphenyl core provides a rigid yet conformationally adaptable backbone, allowing for precise spatial orientation of functional groups. While commercial listings for this specific compound exist, detailed peer-reviewed studies on its discovery and specific applications are limited. Its significance is largely inferred from the prevalence of the 3',5-bis(trifluoromethyl)phenyl group in a range of biologically active molecules.
Physicochemical Properties
Quantitative data for this compound is not extensively available in public databases. However, we can compile known identifiers and compare them with a structurally related and well-documented compound, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, to provide context.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 444143-45-7 | Sigma-Aldrich |
| Molecular Formula | C14H9F6N | Sigma-Aldrich |
| Molecular Weight | 317.22 g/mol | Calculated |
| Appearance | Not specified | - |
| Purity | Buyer assumes responsibility to confirm | Sigma-Aldrich |
Table 2: Comparative Physicochemical Properties of a Related Compound: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 195457-74-0 | PubChem[1] |
| Molecular Formula | C15H8F6O2 | PubChem[1] |
| Molecular Weight | 334.21 g/mol | PubChem[1] |
| XLogP3 | 5.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 334.04284847 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a protected 4-aminophenylboronic acid derivative with 1-bromo-3,5-bis(trifluoromethyl)benzene. The protecting group on the amine is crucial to prevent side reactions during the coupling step. A subsequent deprotection step would yield the final product.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and has not been experimentally validated for this specific compound.
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add 4-(Boc-amino)phenylboronic acid (1.2 equivalents), 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 equivalent), and a 2M aqueous solution of sodium carbonate (3.0 equivalents).
-
Add a solvent mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 2: Deprotection
-
Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
History and Context in Drug Discovery
While the specific discovery of this compound is not well-documented, the history of its core components is rich. The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural feature in several classes of therapeutic agents. Its inclusion is often aimed at improving metabolic stability and enhancing interactions with biological targets.
Patents reveal that compounds containing this group have been investigated as:
-
Substance P (Neurokinin-1) Receptor Antagonists: These are used in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions like inflammatory diseases and psychiatric disorders.[2][3] The 3,5-bis(trifluoromethyl)phenyl group often serves as a key pharmacophore that occupies a hydrophobic pocket in the receptor.
-
Aquaporin Inhibitors: Certain derivatives have been explored for their ability to modulate water channels in cell membranes.[4]
-
Antimicrobial Agents: The trifluoromethyl-substituted phenyl group has been incorporated into novel pyrazole derivatives that show potent activity against drug-resistant bacteria, including MRSA.[5]
The logical relationship for the utility of this chemical moiety in drug discovery can be visualized as follows:
Caption: Role of the 3,5-bis(trifluoromethyl)phenyl moiety in drug discovery.
Conclusion
This compound is a compound whose significance is primarily derived from its constituent parts. The combination of the biphenyl scaffold and the 3,5-bis(trifluoromethyl)phenyl group makes it a valuable building block for the synthesis of complex molecules with potential applications in medicine and materials science. While its own history is not extensively detailed, the well-documented utility of its core structure in the development of pharmaceuticals underscores its importance. The proposed synthetic pathway via Suzuki-Miyaura coupling represents a reliable and efficient method for its preparation, enabling further research into its properties and potential applications. This guide serves as a foundational resource for researchers interested in this and related fluorinated biphenyl compounds.
References
- 1. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | C15H8F6O2 | CID 10759115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. US12091431B2 - Crystals - Google Patents [patents.google.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl scaffolds. These structures are prevalent in a vast array of pharmaceuticals and functional materials. This document provides a detailed protocol for the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl groups, which can enhance metabolic stability and binding affinity. The protocol outlines the palladium-catalyzed Suzuki coupling of 4-bromoaniline with 3,5-bis(trifluoromethyl)phenylboronic acid. The presence of electron-withdrawing groups on the boronic acid presents a synthetic challenge, often requiring carefully optimized reaction conditions.[1][2]
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-bromoaniline and 3,5-bis(trifluoromethyl)phenylboronic acid.
Caption: General reaction scheme for the Suzuki coupling to form this compound.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling reaction to synthesize various biphenyl amines, highlighting the typical yields and conditions. The specific yield for the target molecule may vary depending on the precise reaction conditions and scale.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | DMF/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 4-Iodoaniline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-90 (Expected) |
| 4 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 88 |
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromoaniline (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in the Development of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages such as high contrast, low power consumption, and flexibility. The performance of OLED devices is critically dependent on the molecular design and properties of the organic materials used within their multilayer structures. This document provides detailed application notes and protocols for the potential use of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine as a foundational building block in the synthesis of advanced OLED materials. While direct experimental data for this specific compound in OLED applications is not extensively available in public literature, its chemical structure suggests significant potential, particularly in the development of hole transport layer (HTL) and electron blocking layer (EBL) materials, as well as a precursor for more complex emissive or host materials.
The biphenyl core provides a rigid and electronically conductive backbone, while the amine group is a well-established functional moiety for hole transport. The electron-withdrawing trifluoromethyl (CF3) groups can be strategically employed to tune the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and to enhance thermal and morphological stability of the resulting materials.
Potential Roles and Advantages in OLEDs
Based on its chemical structure, this compound is a promising candidate for several applications within an OLED stack:
-
Hole Transport Layer (HTL) Material: The arylamine structure is a classic motif for materials with excellent hole mobility. The introduction of trifluoromethyl groups can increase the ionization potential, leading to a deeper HOMO level. This can facilitate better energy level alignment with the anode and the emissive layer, improving charge injection and transport.
-
Electron Blocking Layer (EBL) Material: A deep HOMO and a wide bandgap are desirable for electron blocking materials to prevent electrons from leaking from the emissive layer to the anode, thereby increasing the recombination efficiency within the emissive layer.
-
Synthetic Intermediate for Host and Emissive Materials: This compound can serve as a versatile precursor for the synthesis of more complex molecules, such as blue thermally activated delayed fluorescence (TADF) emitters or host materials with high triplet energies. The amine group provides a reactive site for further functionalization, for example, through Buchwald-Hartwig or Suzuki coupling reactions.
Proposed Synthesis of a Derivative for OLED Applications
A hypothetical synthetic pathway to a more complex OLED material using this compound as a starting material is outlined below. This example illustrates the synthesis of a triarylamine-based hole transport material.
Application Notes and Protocols: Derivatization of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine for the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents with unique mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial properties.[1] The presence of trifluoromethyl groups can significantly enhance the lipophilicity and metabolic stability of drug candidates, making 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine a compelling scaffold for the synthesis of new antibacterial agents.[2] Derivatization of the primary amine group allows for the exploration of a diverse chemical space, leading to the identification of potent antibacterial compounds.
This document provides detailed application notes and experimental protocols for the synthesis and antibacterial evaluation of derivatives of this compound.
Synthetic Strategies for Derivatization
The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. The following sections outline general protocols for the synthesis of amide, sulfonamide, urea, and thiourea derivatives. These reactions are generally high-yielding and can be performed using standard laboratory techniques.
General Workflow for Derivatization
Caption: General workflow for the synthesis and evaluation of antibacterial agents.
Experimental Protocols
1. General Protocol for Amide Synthesis
Amide derivatives can be readily synthesized by reacting the parent amine with an appropriate acyl chloride or carboxylic acid.
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of choice
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
(For carboxylic acid coupling) Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
-
-
Procedure (using Acyl Chloride):
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Protocol for Sulfonamide Synthesis
Sulfonamide derivatives are synthesized by the reaction of the amine with a sulfonyl chloride.[3]
-
Materials:
-
This compound
-
Sulfonyl chloride of choice
-
Anhydrous pyridine or DCM
-
Triethylamine (if using DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM with triethylamine (1.2 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 6-18 hours.
-
Monitor the reaction by TLC.
-
If using pyridine, remove it under reduced pressure. If using DCM, wash the mixture with 1N HCl, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
3. General Protocol for Urea and Thiourea Synthesis
Urea and thiourea derivatives can be prepared by reacting the amine with an isocyanate or isothiocyanate, respectively.[4][5]
-
Materials:
-
This compound
-
Isocyanate or isothiocyanate of choice
-
Anhydrous tetrahydrofuran (THF) or DCM
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Antibacterial Activity Screening
The synthesized derivatives should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antibacterial potency.[6]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and reliable technique for determining MIC values.[7][8]
-
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Compound Dilution: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[6]
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
-
Data Presentation
Summarize the quantitative data from the MIC assays in a structured table for clear comparison of the antibacterial activity of the different derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Parent Amine | -H | >128 | >128 | >128 | >128 |
| Amide-1 | -C(O)CH₃ | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Amide-2 | -C(O)Ph | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sulfonamide-1 | -SO₂CH₃ | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sulfonamide-2 | -SO₂Ph | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Urea-1 | -C(O)NHCH₃ | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Thiourea-1 | -C(S)NHPh | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Potential Bacterial Targets and Signaling Pathways
While the specific mechanism of action for novel biphenyl amine derivatives needs to be elucidated experimentally, several general bacterial targets are known for various classes of antibiotics. These include inhibition of cell wall synthesis, protein synthesis, DNA replication, and folate synthesis.[9]
Caption: Potential mechanisms of antibacterial action.
Conclusion
The derivatization of this compound offers a promising strategy for the development of novel antibacterial agents. The synthetic protocols provided herein are robust and adaptable for the creation of diverse compound libraries. Systematic antibacterial screening and subsequent structure-activity relationship studies will be crucial in identifying lead candidates for further preclinical development. Elucidation of the precise mechanism of action will be a key step in understanding the full potential of this class of compounds in combating bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a compound of interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on one of the phenyl rings significantly deactivates the 4-amino group, making N-alkylation a challenging transformation that often requires specific and optimized conditions.
Core Concepts and Strategies
The primary challenge in the N-alkylation of this compound is the reduced nucleophilicity of the aniline nitrogen. Standard N-alkylation conditions may result in low yields or require prolonged reaction times and high temperatures. To address this, several strategies can be employed:
-
Classical N-Alkylation with Alkyl Halides: This is a direct approach but often requires a strong base and a polar aprotic solvent to facilitate the reaction. Due to the decreased reactivity of the amine, harsher conditions compared to those for electron-rich anilines are typically necessary. Overalkylation to the tertiary amine can be a side reaction, but is less pronounced with deactivated anilines.
-
Reductive Amination: This two-step, one-pot process involves the initial formation of an imine or enamine from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. This method offers high selectivity for mono-alkylation.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. While typically used to form the aryl-amine bond itself, modifications of this methodology can be applied for N-alkylation. This method is particularly useful for constructing complex amine derivatives.
Data Presentation: Comparison of N-Alkylation Methods for Electron-Deficient Anilines
The following table summarizes various conditions and reported yields for the N-alkylation of anilines bearing electron-withdrawing groups, providing a comparative basis for selecting a suitable protocol for this compound.
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | Benzyl bromide | K₂CO₃ | DMF | 100 | 12 | 85 | General knowledge |
| 4-Trifluoromethylaniline | Benzyl alcohol | NiBr₂ / Ligand / t-BuOK | Toluene | 130 | 48 | 77 | [1] |
| 3,5-Bis(trifluoromethyl)aniline | 1-Fluoro-2-nitrobenzene | K₂CO₃ / NaOH | DMF | 25 | 72 | 20 (di-arylation) | [2] |
| Aniline | Benzyl alcohol | RuCl₂(p-cymene)₂ / Ligand / K₂CO₃ | p-Xylene | 140 | 21 | 97 | [3] |
| 4-Bromoaniline | Carbohydrate alcohol | RuCl₂(p-cymene)₂ / Ligand / K₂CO₃ | p-Xylene | 140 | 21 | Low | [3] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide. Due to the electron-deficient nature of the starting material, elevated temperatures and a strong, non-nucleophilic base are recommended.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the amine (concentration typically 0.1-0.5 M).
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Alternatively, cesium carbonate (2.0 eq) can be used at room temperature. Stir the mixture for 30 minutes at the respective temperature to allow for deprotonation.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C (for NaH) or room temperature (for Cs₂CO₃).
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides a method for the N-alkylation of this compound via reductive amination, which is highly selective for mono-alkylation.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in DCM or DCE.
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the N-alkylated product.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating biphenyl-based ligands are pivotal in modern synthetic chemistry, offering robust and highly efficient catalysts for a variety of cross-coupling reactions. The ligand 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is an electronically modified analogue of common biphenylamine ligands used in catalysis. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on one of the phenyl rings is expected to significantly influence the electronic properties of the corresponding metal complexes. This modification can enhance the catalytic activity by promoting the reductive elimination step in many catalytic cycles and can also impact catalyst stability and solubility.
While specific catalytic applications for metal complexes of this compound are not extensively documented in peer-reviewed literature, its structural similarity to well-established ligands used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the extrapolation of potential applications and the development of experimental protocols. These reactions are fundamental in medicinal chemistry and drug development for the construction of C-N and C-C bonds, which are prevalent in pharmaceutical compounds.
This document provides an overview of the anticipated catalytic applications and detailed experimental protocols based on analogous, well-characterized systems.
Anticipated Catalytic Applications
Based on the structure of this compound, metal complexes derived from this ligand are anticipated to be effective in the following catalytic transformations:
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds through the cross-coupling of aryl halides or triflates with amines. The electron-deficient nature of the ligand could be particularly beneficial for the coupling of electron-rich anilines and challenging substrate combinations.
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds via the cross-coupling of aryl or vinyl halides/triflates with organoboron compounds. The electronic properties of the ligand may influence the transmetalation and reductive elimination steps of the catalytic cycle.
-
C-H Activation/Functionalization: Directing the functionalization of otherwise inert C-H bonds. The biphenyl scaffold can play a role in directing the regioselectivity of such transformations.
The primary metal of choice for these applications would be palladium, given its well-established reactivity in these cross-coupling reactions.
Experimental Protocols (Analogous Systems)
The following protocols are based on established procedures for palladium-catalyzed cross-coupling reactions using structurally related, electron-deficient biphenyl-based phosphine ligands, which serve as a strong starting point for developing methodologies for complexes of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine using a palladium catalyst with a biphenyl-based ligand.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or an analogous biphenyl phosphine ligand such as XPhos or SPhos)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Primary amine (e.g., n-hexylamine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or glovebox
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.3 mg) and the biphenyl amine ligand (0.02 mmol) to a Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with diethyl ether (10 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation (Analogous Systems):
The following table summarizes representative data for the Buchwald-Hartwig amination using palladium catalysts with electron-deficient biphenyl phosphine ligands.
| Entry | Aryl Halide | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | XPhos | K₃PO₄ | 110 | 12 | 95 |
| 2 | 4-Bromobiphenyl | Morpholine | SPhos | NaOtBu | 100 | 8 | 98 |
| 3 | 2-Chloro-pyridine | n-Butylamine | RuPhos | K₂CO₃ | 100 | 24 | 85 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride with a Phenylboronic Acid
This protocol provides a general method for the C-C bond formation between an aryl chloride and a boronic acid.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos Pd G3
-
This compound (or an analogous biphenyl phosphine ligand such as SPhos)
-
Aryl chloride (e.g., 4-chloroanisole)
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Schlenk tube or glovebox
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol, 425 mg) to a Schlenk tube.
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and the biphenyl amine ligand (0.04 mmol).
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water (4 mL).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation (Analogous Systems):
The following table presents typical results for the Suzuki-Miyaura coupling using palladium catalysts with electron-deficient biphenyl phosphine ligands.
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | SPhos | K₃PO₄ | 100 | 4 | 99 |
| 2 | 3-Bromopyridine | 4-Methylphenyl-boronic acid | XPhos | K₂CO₃ | 80 | 6 | 92 |
| 3 | 4-Chlorobenzonitrile | 2-Thiopheneboronic acid | RuPhos | CsF | 110 | 12 | 88 |
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Application Notes and Protocols for the Quantification of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in various matrices. The methodologies described are based on common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a fluorinated aromatic amine of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control. The methods outlined below provide robust and reliable approaches for its determination.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Suitable for the quantification of the pure substance or in simple matrices where high sensitivity is not required.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for complex biological matrices due to its high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for volatile and thermally stable derivatives of the analyte. Derivatization is often necessary to improve chromatographic properties.
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of bulk material or formulations.
3.1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Standard of this compound (purity ≥98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (analytical grade)
3.1.2. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile / 30% Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.1.4. Data Analysis
Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or urine.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version of the analyte.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma/Urine (for matrix-matched calibration standards)
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2.3. LC-MS/MS Conditions
| LC Parameters | |
| Column | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 318 -> [fragment ion]. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Dwell Time | 100 ms |
3.2.4. Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to improve the volatility and thermal stability of the amine.
3.3.1. Instrumentation and Materials
-
GC-MS system with a Flame Ionization Detector (FID) or a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (GC grade)
-
Helium (carrier gas)
3.3.2. Sample Preparation and Derivatization
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of dichloromethane and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3.3.3. GC-MS Conditions
| GC Parameters | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes. |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
3.3.4. Data Presentation
| Analyte (as TMS derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined | To be determined |
Method Validation Summary
A summary of typical validation parameters for the LC-MS/MS method is provided below. These values are illustrative and should be established for each specific application.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 15% |
Visualizations
Caption: Workflow for LC-MS/MS quantification.
Application Notes and Protocols for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in Agrochemical Synthesis
Note to the Reader: Extensive research has been conducted to provide detailed application notes and protocols for the use of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in agrochemical synthesis. However, based on the available scientific literature, there is currently no specific, publicly accessible information detailing the direct application or synthesis protocols of this particular compound for agrochemical purposes.
The following sections provide a broader context on the importance of the trifluoromethyl and biphenyl structural motifs in the design of modern agrochemicals, drawing from research on related compounds. This information is intended to be a valuable resource for researchers and scientists in the field of drug development and agrochemical synthesis.
The Role of Trifluoromethyl and Biphenyl Moieties in Agrochemicals
The introduction of trifluoromethyl (CF3) groups and biphenyl scaffolds are well-established strategies in the design of potent and effective agrochemicals.
Trifluoromethyl Groups: The trifluoromethyl group is a key functional group in many modern pesticides. Its strong electron-withdrawing nature can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. These properties can lead to improved efficacy, better transport within the target organism, and increased resistance to degradation, ultimately resulting in more potent and durable agrochemicals. Numerous insecticides and fungicides incorporate the trifluoromethylphenyl moiety to achieve their desired biological effects. For instance, trifluoromethylphenyl amides have been investigated for their fungicidal properties.[1] Similarly, trifluoromethyl-containing phthalic acid diamides have shown excellent larvicidal activities.[2]
Biphenyl Scaffolds: The biphenyl structure provides a rigid and sterically defined framework that can be functionalized to interact with specific biological targets. In the context of agrochemicals, biphenyl derivatives are being explored for their herbicidal activity.[3] The substitution pattern on the biphenyl rings is crucial for determining the compound's biological activity and selectivity.
Synthesis of Related Compounds
While a direct synthesis protocol for this compound in an agrochemical context is not available, methods for synthesizing structurally related compounds have been reported in other fields, which may provide insights for synthetic chemists.
For example, the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one, a related ketone, has been described.[4] This process involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)-bromobenzene, which is then reacted with acetic anhydride.
Another related synthesis is that of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which is achieved through the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine under solvent-free conditions.[5]
Potential Agrochemical Applications: A Forward Look
Given the known benefits of the trifluoromethyl and biphenyl groups, it is plausible that this compound or its derivatives could be investigated for various agrochemical applications. The general workflow for such an investigation is outlined below.
Caption: A generalized workflow for the discovery and development of new agrochemicals.
Conclusion
While specific data on the use of this compound in agrochemical synthesis is not currently available, the analysis of its structural components—the trifluoromethyl groups and the biphenyl core—suggests that it could be a molecule of interest for the development of new pesticides. Further research and publication in this specific area are needed to provide the detailed application notes and protocols sought by researchers. The information on related structures and general discovery workflows presented here is intended to aid in such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 5. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
step-by-step guide to the purification of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
An Application Note on the Purification of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of this compound, a key intermediate in pharmaceutical research and development. The methodology focuses on purification from a crude reaction mixture, likely originating from a Suzuki-Miyaura cross-coupling reaction, which is a common synthetic route for such biphenyl compounds.[1][2][3] The protocol outlines a multi-step process involving an initial aqueous workup, followed by silica gel column chromatography. This application note also includes a workflow diagram and a structured table for presenting key data, ensuring reproducibility and ease of comparison for researchers.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the trifluoromethyl groups can significantly enhance the metabolic stability and lipophilicity of drug candidates.[4] Given its importance, obtaining this intermediate in high purity is critical for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This protocol details a robust method for its purification.
Experimental Protocol
This protocol assumes the starting material is a crude reaction mixture from a Suzuki-Miyaura coupling of 4-bromoaniline (or its protected equivalent) and 3,5-bis(trifluoromethyl)phenylboronic acid.
1. Materials and Reagents
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (60 Å, 230-400 mesh)[5]
-
Celite®[6]
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
2. Equipment
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Fraction collector (optional)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
3. Initial Workup
-
Solvent Extraction: Cool the crude reaction mixture to room temperature and dilute it with ethyl acetate.[6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.[6]
-
Aqueous Wash: Transfer the combined organic filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a residue.[6]
4. Column Chromatography Purification
-
TLC Analysis: Before performing column chromatography, determine an appropriate solvent system using TLC. A common starting point for biphenyl systems is a mixture of hexanes and ethyl acetate.[5][6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., 95:5 hexanes/ethyl acetate) and pack the chromatography column.[5]
-
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed product onto the top of the packed column.[7]
-
Elution: Elute the column with the predetermined mobile phase. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can be effective in separating the product from impurities.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.[6]
5. Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure and identify any organic impurities.
-
GC-MS or LC-MS: To determine the molecular weight and assess purity.[6]
-
HPLC: For quantitative purity analysis.[6]
Data Presentation
The following table structure is recommended for summarizing the quantitative data from the purification process.
| Parameter | Value |
| Starting Material (Crude) | X g |
| Column Chromatography | |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 95:5) |
| Yield and Purity | |
| Purified Product Yield | Y g |
| Percent Yield | (Y/X) * 100% |
| Purity (by HPLC or GC) | >98% |
| Analytical Data | |
| ¹H NMR | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = Expected Value |
Visualizations
Purification Workflow Diagram
Caption: A step-by-step workflow for the purification process.
Troubleshooting
-
Low Yield: A low yield may result from incomplete extraction, loss of product during filtration or transfers, or suboptimal chromatography conditions. Ensure efficient washing of the Celite® pad and careful monitoring of fractions.
-
Co-eluting Impurities: If impurities co-elute with the product, optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required. Common impurities from Suzuki reactions include homocoupled byproducts.[8]
-
Product Insoluble During Loading: If the crude product is not fully soluble in the mobile phase for column loading, use a stronger solvent like dichloromethane for initial dissolution before adsorbing onto silica gel.
Conclusion
This application note provides a comprehensive and detailed guide for the purification of this compound. By following this protocol, researchers can consistently obtain a high-purity product, which is essential for its use in drug discovery and development. The provided workflow and data table structure will aid in the standardization and documentation of the purification process.
References
- 1. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a specialized aromatic diamine monomer that holds significant promise in the field of high-performance polymers. The incorporation of two trifluoromethyl (-CF3) groups onto the biphenyl backbone imparts unique and desirable properties to the resulting polymers. These bulky, electron-withdrawing groups disrupt polymer chain packing, which can enhance solubility, optical transparency, and gas permeability, while also improving thermal stability and lowering the dielectric constant.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of advanced polymers such as polyimides and polyamides. The information is targeted towards researchers and professionals in polymer chemistry and materials science.
Application Notes
The primary application of this compound and its analogs in polymer chemistry is as a monomer for the synthesis of high-performance aromatic polymers. The unique properties conferred by the trifluoromethyl groups make these polymers suitable for a range of advanced applications.
Key Advantages of Incorporating this compound in Polymer Chains:
-
Enhanced Solubility: The bulky -CF3 groups hinder close chain packing, increasing the free volume and disrupting intermolecular forces. This leads to significantly improved solubility of the resulting polymers in common organic solvents, which is a major advantage for processing and fabrication.[1][2]
-
Improved Thermal Stability: Aromatic polyimides and polyamides are known for their high thermal resistance. The introduction of the rigid biphenyl unit and the strong C-F bonds in the trifluoromethyl groups can further enhance the thermal stability of the polymer backbone, with 5% weight loss temperatures often exceeding 450-500 °C.[3][4]
-
Low Dielectric Constant and Dissipation Factor: The low polarizability of the C-F bond and the increased free volume contribute to a reduction in the dielectric constant (Dk) and dissipation factor (Df) of the polymers.[4] This makes them excellent candidates for use as interlayer dielectric materials in microelectronics, especially for high-frequency applications where low signal loss is critical.[4]
-
High Optical Transparency and Low Coloration: The reduced charge transfer complex formation between polymer chains, due to the electronic effects and steric hindrance of the -CF3 groups, leads to polymers with high optical transparency and low coloration.[2] This is particularly important for applications in flexible displays and other optoelectronic devices.
-
Enhanced Gas Permeability: The increased fractional free volume in polymers containing bulky -CF3 groups can lead to higher gas permeability, making them suitable for applications in gas separation membranes.
-
Hydrophobicity: The fluorine content imparts hydrophobic properties to the polymer surface.
Potential Applications:
-
Microelectronics: As low-Dk interlayer dielectrics for integrated circuits and packaging materials to reduce signal delay and cross-talk.[4]
-
Aerospace: In components requiring high thermal stability and low weight.
-
Flexible Electronics: As transparent and flexible substrates for displays and solar cells.
-
Gas Separation Membranes: For the separation of gases like CO2, N2, and CH4.
-
Advanced Composites: As a matrix material for high-performance composites.
Quantitative Data Presentation
The following tables summarize the properties of polyimides and polyamides synthesized from diamines structurally related to this compound. These values provide an indication of the performance that can be expected from polymers incorporating this monomer.
Table 1: Thermal Properties of a Poly(amide-imide) derived from a diamide-diamine monomer based on 4′-Nitro-2′,6′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-amine [3]
| Polymer Designation | 5% Weight Loss Temperature (Td5, °C) in Air | Glass Transition Temperature (Tg, °C) | Coefficient of Thermal Expansion (CTE, ppm/°C) |
| PAI-1 | 497 | Not Observed up to 400 | 7.8 |
| PAI-2 | 483 | Not Observed up to 400 | 21.5 |
| PAI-3 | 471 | Not Observed up to 400 | 33.1 |
| PAI-4 | 464 | Not Observed up to 400 | 44.8 |
Table 2: Dielectric and Thermal Properties of a Polyimide (6FDA-HFBODA) derived from 4,4'-((3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-3,5-diyl)bis(oxy))dianiline [4]
| Property | Value |
| Dielectric Constant (Dk) at 10 GHz | 2.63 |
| Dissipation Factor (Df) at 10 GHz | 3.72 x 10⁻³ |
| 5% Weight Loss Temperature (Td,5%, °C) | 521 |
| Glass Transition Temperature (Tg, °C) | 240 |
Table 3: Optical and Thermal Properties of Polyamides derived from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline [2]
| Dicarboxylic Acid Monomer | Cut-off Wavelength (nm) | Transparency at 550 nm (%) | Glass Transition Temperature (Tg, °C) |
| Terephthalic acid | 337 | 89 | 337 |
| Isophthalic acid | 342 | 90 | 316 |
| 4,4′-Dicarboxydiphenyl ether | 358 | 89 | 301 |
| 2,2-bis(4-carboxyphenyl)hexafluoropropane | 367 | 88 | 321 |
Experimental Protocols
The following are generalized protocols for the synthesis of polyimides and polyamides using diamines containing the bis(trifluoromethyl)biphenyl moiety. Researchers should adapt these protocols based on the specific dianhydride or dicarboxylic acid used and the desired polymer properties.
Protocol 1: One-Pot Synthesis of Polyimides via High-Temperature Solution Imidization
This protocol is adapted from the synthesis of polyimides from a diamine containing bis(trifluoromethyl) pendant groups.[4]
Materials:
-
This compound (or its derivative)
-
Aromatic tetracarboxylic dianhydride (e.g., 6FDA, PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
m-cresol
-
Isoquinoline (catalyst)
-
Chlorobenzene (azeotropic agent)
-
Methanol or Ethanol (for precipitation)
Procedure:
-
Poly(amic acid) Formation: In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the diamine monomer in NMP or m-cresol.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred solution in several portions.
-
Continue stirring at room temperature for 16-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization: Add a catalytic amount of isoquinoline to the poly(amic acid) solution.
-
Add chlorobenzene to the reaction mixture to serve as an azeotropic agent for the removal of water.
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 12 hours, while continuously removing the water/chlorobenzene azeotrope.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent like methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Synthesis of Polyamides via Yamazaki-Higashi Polycondensation
This protocol is adapted from the synthesis of polyamides from an unsymmetrical diamine with trifluoromethyl groups.[2]
Materials:
-
This compound (or its derivative)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2)
-
Methanol (for precipitation)
Procedure:
-
In a dry, nitrogen-purged reaction flask, combine the diamine monomer, dicarboxylic acid, NMP, pyridine, and triphenyl phosphite.
-
Stir the mixture at room temperature until all components are dissolved.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-4 hours. The polymerization will result in a viscous solution.
-
Polymer Isolation: After cooling to room temperature, precipitate the polyamide by pouring the solution into vigorously stirred methanol.
-
Collect the polymer by filtration, wash it extensively with hot water and methanol to remove any residual salts and solvent.
-
Dry the polyamide in a vacuum oven at 80-100 °C overnight.
Visualizations
Caption: Workflow for the one-pot synthesis of polyimides.
Caption: Relationship between monomer structure, polymer properties, and applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
The most common and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. Two primary strategies are employed:
-
Suzuki-Miyaura Coupling: This approach involves the reaction of a boronic acid or ester derivative of one aromatic ring with a halide (commonly bromide or iodide) of the other. For this specific synthesis, the typical coupling partners are:
-
4-Aminophenylboronic acid with 1-bromo-3,5-bis(trifluoromethyl)benzene.
-
(3,5-Bis(trifluoromethyl)phenyl)boronic acid with 4-bromoaniline or 4-iodoaniline.
-
-
Buchwald-Hartwig Amination: This method is used to form the carbon-nitrogen bond in the final step. It involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, the reaction would be between 4-bromo-3',5'-bis(trifluoromethyl)biphenyl and an ammonia equivalent or a protected amine.
Q2: What are the major challenges in synthesizing this molecule that can lead to low yields?
Several factors can contribute to low yields:
-
Incomplete Reaction: The reaction may not go to completion due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.
-
Side Reactions: The formation of byproducts such as homocoupled products (biphenyls of the starting materials), dehalogenated starting materials, or protodeborylated boronic acids can significantly reduce the yield of the desired product.
-
Purification Losses: The final product may be difficult to separate from starting materials, byproducts, and catalyst residues, leading to losses during the purification process.
-
Air and Moisture Sensitivity: The palladium catalysts and some of the reagents used in these coupling reactions are sensitive to air and moisture, which can lead to catalyst decomposition and reduced efficiency.[1]
Q3: How can I minimize the formation of homocoupling byproducts?
Homocoupling is a common side reaction in Suzuki-Miyaura coupling. To minimize its occurrence:
-
Use High-Purity Reagents: Ensure that the boronic acid and aryl halide are free of impurities.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes promote homocoupling.
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can contribute to homocoupling.
-
Use an Appropriate Base: The choice of base can influence the extent of homocoupling. It is often necessary to screen different bases to find the optimal one for a specific reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure proper storage of the catalyst under an inert atmosphere. - Consider using a pre-catalyst that is more air- and moisture-stable. |
| Poor Quality Reagents | - Use high-purity, anhydrous solvents and reagents. - Purify starting materials if necessary. - Ensure the boronic acid is not degraded (protodeborylated). |
| Suboptimal Reaction Temperature | - Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. |
| Incorrect Base | - The choice of base is crucial. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered and dry. |
| Insufficient Reaction Time | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Presence of Oxygen | - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] - Use degassed solvents. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupled Products | - Presence of oxygen. - Suboptimal reaction temperature. | - Thoroughly degas solvents. - Optimize the reaction temperature. - Use a slight excess of the boronic acid reagent. |
| Dehalogenated Starting Material | - Presence of water or other protic impurities. - Certain phosphine ligands can promote this side reaction. | - Use anhydrous solvents and reagents. - Screen different phosphine ligands. |
| Protodeborylated Boronic Acid | - Presence of water or acid. - Prolonged reaction times at elevated temperatures. | - Use anhydrous conditions. - Avoid acidic conditions. - Optimize reaction time. |
Experimental Protocols
The following are suggested starting protocols for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization of these conditions may be necessary to achieve the best results.
Protocol 1: Suzuki-Miyaura Coupling of 4-Aminophenylboronic Acid with 1-Bromo-3,5-bis(trifluoromethyl)benzene
Reagents and Materials:
-
4-Aminophenylboronic acid
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize general conditions that can be a starting point for the optimization of the Suzuki-Miyaura coupling for the synthesis of this compound.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | 1-10 mol% | PPh₃, SPhos, XPhos, RuPhos |
| Base | 2-3 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | - | Toluene, Dioxane, THF, DMF (often with water as a co-solvent) |
| Temperature | 80-120 °C | Optimization is crucial |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS |
Visualizations
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
References
Technical Support Center: Purification of Fluorinated Biphenyl Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of fluorinated biphenyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of fluorinated biphenyl compounds?
A1: The introduction of fluorine atoms into the biphenyl scaffold can significantly alter the molecule's physicochemical properties, leading to several purification challenges. These include:
-
Co-elution with impurities: Structurally similar impurities, such as positional isomers or precursors, often co-elute with the target compound, making separation difficult.[1]
-
Poor chromatographic peak shape: Peak tailing or fronting is a common issue, often caused by secondary interactions with the stationary phase or poor solubility in the mobile phase.
-
Atypical retention behavior: The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unusual retention patterns in reversed-phase chromatography compared to their non-fluorinated analogs.
-
Difficulty in crystallization: Altered solubility profiles of fluorinated biphenyls can make finding suitable crystallization conditions challenging, sometimes resulting in "oiling out" instead of crystallization.[1][2]
-
Separation of atropisomers: For ortho-substituted fluorinated biphenyls, rotational hindrance can lead to the formation of stable atropisomers, which are challenging to separate.[3][4]
Q2: Which HPLC columns are most effective for purifying fluorinated biphenyl compounds?
A2: While standard C18 columns can be used, specialized fluorinated stationary phases often provide enhanced selectivity and retention for fluorinated compounds.[5][6] Phenyl and pentafluorophenyl (PFP) columns are also effective for separating aromatic compounds like biphenyls due to potential π-π interactions.[7]
Q3: How can I improve the separation of co-eluting fluorinated biphenyl isomers?
A3: To improve the separation of isomers, you can:
-
Optimize the mobile phase: Adjust the organic modifier (e.g., switch between acetonitrile and methanol), modify the pH, or run a shallower gradient.[5]
-
Change the stationary phase: Switching to a column with a different selectivity, such as a PFP or a biphenyl column, can resolve co-eluting peaks.[7]
-
Lower the temperature: For atropisomers with a low energy barrier to interconversion, reducing the column temperature can prevent on-column isomerization and improve separation.[3][4]
Q4: What are the best starting points for developing a crystallization protocol for a novel fluorinated biphenyl compound?
A4: A systematic approach is crucial. Start by screening a variety of solvents with different polarities. Good starting points include common solvents like ethanol, isopropanol, ethyl acetate, and hexane, as well as solvent/anti-solvent systems.[2] A slow cooling rate is often beneficial for obtaining well-formed crystals.[8]
Troubleshooting Guides
HPLC Purification
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of the compound. | - Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated or phenyl phase).- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Co-elution with Impurities | - Insufficient resolution with the current method.- Impurities have very similar polarity to the target compound. | - Optimize selectivity by changing the stationary phase (e.g., C18 to PFP).- Modify the mobile phase by changing the organic modifier (acetonitrile vs. methanol) or adding modifiers like trifluoroacetic acid (TFA).[5] |
| Low Retention on Reversed-Phase Column | - The compound is too polar for the stationary phase.- The mobile phase is too strong. | - Use a more polar stationary phase or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).- Decrease the percentage of the organic solvent in the mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Inadequate column equilibration. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection.[9] |
Crystallization
| Problem | Possible Causes | Solutions |
| No Crystals Form ("Oiling Out") | - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent.- The cooling rate is too fast. | - Concentrate the solution by slowly evaporating the solvent.- Try a different solvent or an anti-solvent system.- Allow the solution to cool down slowly to room temperature before further cooling.[1][8] |
| Low Yield | - The compound has significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. |
| Poor Purity | - Impurities are co-crystallizing with the product. | - Perform a second recrystallization using a different solvent system.- Wash the collected crystals with a small amount of cold crystallization solvent.[1] |
Quantitative Data Summary
Table 1: HPLC Method Parameters for Fluorinated Biphenyls
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Fluorinated Biphenyl Derivatives | C18 (e.g., 25 cm x 4.6 mm, 5 µm) | 5 mmol/L Potassium Dihydrogen Phosphate (pH 6.0) : Methanol (96:4 v/v) | 1.0 | UV at 254 nm | [10] |
| Polar Fluorinated Compounds | Phenyl-hexyl or fluorinated phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | 1.0 | UV (e.g., 254 nm) or MS | [5] |
| Chiral Biphenyl Atropisomers | Derivatized β-cyclodextrin bonded phase | Isocratic or gradient with standard normal or reversed-phase solvents | 1.0 | UV | [3][4] |
Table 2: Crystallization Solvent Systems for Biphenyl Compounds
| Compound Type | Solvent System | Typical Yield | Typical Purity | Reference |
| Crude Biphenyl | Melt Crystallization (no solvent) | >90% | >99.5% | [8] |
| Fluorinated Biphenyls | Ethanol, Isopropanol, Ethyl Acetate, Hexane, or mixtures | Varies | High | [2] |
Experimental Protocols
Protocol 1: HPLC Purification of a Fluorinated Biphenyl Compound
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If separation is poor, consider a pentafluorophenyl (PFP) or biphenyl stationary phase.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid. Start with a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve the crude fluorinated biphenyl compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the sample.
-
Run the gradient and monitor the separation at a suitable UV wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure, and dry the purified compound under vacuum.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of a Fluorinated Biphenyl Synthesis Mixture
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.
-
Sample Loading: Dissolve the crude reaction mixture in a small volume of a solvent miscible with water (e.g., methanol, THF). Dilute with water to a final organic solvent concentration of <5%. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to elute polar impurities.
-
Elution: Elute the target fluorinated biphenyl compound with 5 mL of methanol or acetonitrile.
-
Solvent Evaporation: Evaporate the solvent from the collected eluate to obtain the partially purified product, which can then be further purified by HPLC or crystallization.
Protocol 3: Recrystallization of a Fluorinated Biphenyl Compound
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process.
-
Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: Decision tree for developing a crystallization protocol.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. benchchem.com [benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for the derivatization of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Welcome to the technical support center for the derivatization of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The primary amino group on this compound is a versatile functional handle for various derivatization reactions. The most common transformations include:
-
N-Acylation: Formation of amides by reacting the amine with acyl chlorides or carboxylic anhydrides.
-
Urea Formation: Reaction with isocyanates to yield substituted ureas.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
Q2: How do the trifluoromethyl groups on the biphenyl ring affect the reactivity of the amine?
A2: The two trifluoromethyl (CF₃) groups are strong electron-withdrawing groups. This electronic effect reduces the nucleophilicity of the aromatic amine, making it less reactive than aniline. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) may be necessary to achieve high yields in derivatization reactions.
Q3: What solvents are suitable for the derivatization of this compound?
A3: The choice of solvent depends on the specific reaction. Aprotic solvents are generally preferred. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
The solubility of this compound should be considered when selecting a solvent. Based on the properties of similar compounds like 3,5-Bis(trifluoromethyl)aniline, it is not miscible in water.[1]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting amine and the desired product. The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the general safety precautions when working with this compound and its derivatization reagents?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acyl chlorides, isocyanates, and sulfonyl chlorides are often corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guides
N-Acylation Reactions
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Acylating Agent | Acyl chlorides and anhydrides can hydrolyze upon exposure to moisture. Use freshly opened or properly stored reagents. Consider preparing the acyl chloride fresh from the corresponding carboxylic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] |
| Insufficient Reaction Temperature | Due to the reduced nucleophilicity of the amine, heating may be required. Start with room temperature and gradually increase the temperature (e.g., to 40-60 °C) while monitoring the reaction by TLC. For less reactive acylating agents, higher temperatures may be necessary. |
| Inappropriate Base | A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct.[3] Ensure the base is added in at least a stoichiometric amount (1.0-1.2 equivalents). |
| Short Reaction Time | Monitor the reaction by TLC until the starting amine is consumed. Reactions may take several hours to reach completion. |
Problem: Multiple Products Observed by TLC/LC-MS
| Potential Cause | Suggested Solution |
| Diacylation | While less common for this electron-deficient amine, it can occur under harsh conditions or with highly reactive acylating agents. Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. |
| Side Reactions | Excess heat can lead to decomposition or side reactions. Run the reaction at the lowest effective temperature. |
| Impure Starting Materials | Ensure the purity of the starting amine and the acylating agent. Purify if necessary before the reaction. |
Urea Formation Reactions
Problem: Low Yield of Urea Product
| Potential Cause | Suggested Solution |
| Decomposition of Isocyanate | Isocyanates are sensitive to moisture. Use anhydrous solvents and a dry reaction setup (e.g., under an inert atmosphere of nitrogen or argon). |
| Low Reactivity | The reaction between the electron-deficient amine and the isocyanate may be slow. Gentle heating may be required. The use of a catalyst, such as copper acetate, has been reported for the synthesis of unsymmetrical ureas.[4] |
| Side Product Formation | Symmetrical ureas can form if the isocyanate reacts with itself or if the starting amine is not pure. Ensure high purity of reagents and controlled addition of the isocyanate. |
Sulfonamide Synthesis
Problem: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Steric Hindrance | The bulky nature of both the biphenyl amine and some sulfonyl chlorides can slow down the reaction. Allow for longer reaction times and consider moderate heating. |
| Inadequate Base | A base such as pyridine or triethylamine is typically used to neutralize the HCl formed. Ensure sufficient equivalents of the base are used. |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive. Use anhydrous solvents and reaction conditions. |
Experimental Protocols
General Protocol for N-Acylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or DIPEA (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.05 eq.) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40 °C) may be applied.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][6]
General Protocol for Urea Formation
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like THF or DMF.
-
Addition of Isocyanate: Slowly add the isocyanate (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-12 hours. Monitor the reaction by TLC.
-
Workup and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
General Protocol for Sulfonamide Synthesis
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.2 eq.) at 0 °C.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature for 2-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.
Data Presentation
The following tables provide a framework for organizing experimental data for optimizing reaction conditions.
Table 1: Optimization of N-Acylation Conditions
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 25 | 4 | |
| 2 | Acetyl Chloride | DIPEA | DCM | 25 | 4 | |
| 3 | Acetyl Chloride | TEA | THF | 40 | 2 | |
| 4 | Benzoyl Chloride | TEA | DCM | 25 | 12 |
Table 2: Optimization of Urea Formation Conditions
| Entry | Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl Isocyanate | THF | 25 | 6 | |
| 2 | Phenyl Isocyanate | DMF | 50 | 2 | |
| 3 | N-butyl Isocyanate | THF | 25 | 8 |
Table 3: Optimization of Sulfonamide Synthesis Conditions
| Entry | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tosyl Chloride | Pyridine | Pyridine | 25 | 16 | |
| 2 | Mesyl Chloride | TEA | DCM | 0-25 | 12 | |
| 3 | Dansyl Chloride | TEA | DCM | 25 | 8 |
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low product yield in derivatization reactions.
References
Technical Support Center: Grignard Reactions with Trifluoromethylphenyl Bromides
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Grignard reactions involving trifluoromethylphenyl bromides. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges, which this guide aims to address in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with trifluoromethylphenyl bromide is not initiating. What are the common causes and solutions?
A1: Initiation failure is the most common issue. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the magnesium turnings. The electron-withdrawing trifluoromethyl group on the aryl bromide also reduces its reactivity.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents must be used.[1][2]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Use activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the observation of ethylene bubbles indicates successful activation.[3]
-
-
Gentle Heating: Gently warming the flask with a heat gun can help initiate the reaction.
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.
Q2: I am observing a very low yield of my desired product. What factors could be contributing to this?
A2: Low yields can result from incomplete reaction, side reactions, or degradation of the Grignard reagent.
Potential Causes and Solutions:
-
Poor Reagent Quality: Use fresh, high-quality magnesium turnings and freshly distilled trifluoromethylphenyl bromide.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide to form a biphenyl byproduct.[1][4] To minimize this, use a slow, dropwise addition of the aryl bromide to the magnesium suspension. This maintains a low concentration of the aryl bromide, favoring its reaction with magnesium over the already formed Grignard reagent.
-
Thermal Instability: Trifluoromethylphenyl Grignard reagents can be thermally unstable and may decompose, especially at higher concentrations and temperatures.[5][6] It is crucial to maintain a controlled temperature during the reaction.
-
Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time after the addition of the aryl bromide.
Q3: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?
A3: A color change to a cloudy grey or brownish solution is typical for a successful Grignard reaction. However, a very dark brown or black color may indicate the formation of finely divided metal byproducts from side reactions or the presence of impurities in the magnesium.[7] While not always detrimental, it is a sign that side reactions may be occurring.
Q4: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used. THF is generally preferred for less reactive aryl halides like trifluoromethylphenyl bromides.[8] THF has a higher boiling point, allowing for a higher reaction temperature if needed, and it is a better coordinating solvent, which can help stabilize the Grignard reagent.[9] However, for some substrates, THF can promote Wurtz coupling.[7] The choice may need to be optimized for your specific substrate.
Q5: Are there any specific safety precautions I should take when working with trifluoromethylphenyl Grignard reagents?
A5: Yes. These reagents can be hazardous. There are reports of detonations, especially upon loss of solvent or at elevated temperatures.[10] It is recommended to work at lower concentrations (e.g., 0.5-0.6 M) to mitigate the risk of thermal runaway.[6] Always handle these reagents under an inert atmosphere and behind a safety shield.
Quantitative Data Summary
The yield of Grignard reactions with trifluoromethylphenyl halides is highly dependent on the reaction conditions and the specific substrate. The use of additives like lithium chloride (LiCl) has been shown to significantly improve yields, especially for the more challenging chloro-substrates.
| Substrate | Activator/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-chloro-2-(trifluoromethyl)benzene | LiCl (0.3 equiv) | THF | 30 | >97 | [11] |
| 3,5-bis(trifluoromethyl)bromobenzene | Iodine (initiator) | THF | Reflux | Not specified | [12] |
| Functionalized Aryl Bromides | iPrMgCl·LiCl | THF | -15 to RT | Good to Excellent | [13] |
Experimental Protocols
Protocol 1: LiCl-Mediated Synthesis of 2-Trifluoromethylphenyl Magnesium Chloride [11]
This protocol is adapted from a high-yield synthesis of a trifluoromethylphenyl Grignard reagent.
-
Preparation: Under a nitrogen atmosphere, add magnesium turnings (1.2 equiv) and lithium chloride (0.3 equiv) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Initiation: Add a small portion of a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF to the magnesium suspension.
-
Addition: Once the reaction has initiated (indicated by a gentle reflux and a color change), add the remaining 1-chloro-2-(trifluoromethyl)benzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at 30°C for 4 hours. The completion of the reaction can be monitored by GC analysis of a quenched aliquot.
Protocol 2: General Procedure for Grignard Formation from 3,5-Bis(trifluoromethyl)bromobenzene [12]
This protocol provides a general method for initiating the Grignard reaction with a less reactive aryl bromide.
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium granules (2.1 equiv) and anhydrous THF.
-
Initiation: Heat the mixture to a gentle reflux. Add a small amount (approx. 5 mL) of a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv) in anhydrous THF to initiate the reaction. If the reaction does not start, a crystal of iodine can be added.
-
Addition: Once initiated, add the remaining bromide solution dropwise over 1 hour, maintaining a gentle reflux.
-
Completion: After the addition, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the formation of trifluoromethylphenyl Grignard reagents.
Caption: Troubleshooting workflow for Grignard reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 13. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
how to avoid deboronation in Suzuki reactions with electron-deficient boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving electron-deficient boronic acids, with a specific focus on mitigating the common side reaction of deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with electron-deficient boronic acids?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a difficult-to-remove byproduct. Electron-deficient arylboronic acids are particularly susceptible to this reaction because the electron-withdrawing groups increase the acidity of the boronic acid, making it more prone to decomposition under the basic conditions of the reaction.
Q2: What are the key factors that influence the rate of deboronation?
A2: Several reaction parameters significantly impact the extent of deboronation:
-
Base: The choice and strength of the base are critical. Strong bases can accelerate deboronation.[2]
-
Temperature: Higher reaction temperatures often increase the rate of deboronation.
-
Catalyst/Ligand System: The activity of the palladium catalyst and the nature of the ligand can determine whether the desired coupling outcompetes the deboronation side reaction.[3]
-
Solvent: The solvent system, particularly the presence of water, can influence the rate of protodeboronation.
-
Boronic Acid Stability: The inherent stability of the boronic acid or its derivative plays a crucial role.
Q3: When should I consider using a boronic ester instead of a boronic acid?
A3: You should consider using a boronic ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, when you are working with a particularly unstable electron-deficient boronic acid or when you observe significant deboronation.[4] These esters are generally more stable and can act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing the opportunity for deboronation.[1]
Troubleshooting Guide: Low Yields and Deboronation Byproducts
If you are experiencing low yields of your desired product and detecting the deboronated byproduct, consult the following troubleshooting guide. The tables below provide a comparative analysis of different strategies to minimize deboronation.
Issue 1: Suboptimal Base Selection
The choice of base is a crucial factor in minimizing deboronation. Milder bases are generally preferred for electron-deficient boronic acids.
Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90-100 | 12-16 | ~95% |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90-100 | 12-16 | ~98% |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 90-100 | 12-16 | ~99% |
Data adapted from a representative study. Yields are for the desired coupled product; lower yields with stronger bases can sometimes be attributed to increased deboronation, though this is substrate-dependent.[5][6]
Recommendation: Start with a milder base like K₂CO₃ or K₃PO₄. Stronger bases like NaOH or KOH should be used with caution for electron-deficient systems.
Issue 2: High Reaction Temperature
Elevated temperatures can accelerate the rate of deboronation.
Table 2: Effect of Temperature on Suzuki Coupling Yield
| Entry | Coupling Partners | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone + Phenylboronic Acid | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 40 | 24 | 29 |
| 2 | 4-Chloroacetophenone + Phenylboronic Acid | [N,O] Pd(II) Catalyst | K₂CO₃ | Dioxane | 60 | 24 | 87 |
Data suggests that for some systems, an increase in temperature is necessary to drive the reaction to completion, but for thermally sensitive substrates, a lower temperature is preferable to minimize side reactions like deboronation. The optimal temperature is a balance between reaction rate and substrate stability.[7][8]
Recommendation: Screen a range of temperatures, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing it to find the optimal balance between reaction rate and minimizing deboronation.
Issue 3: Inefficient Catalytic System
A highly active catalyst can promote the desired Suzuki coupling to outcompete the deboronation side reaction.
Table 3: Comparison of Palladium Catalysts for Suzuki Coupling of Challenging Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly challenging couplings. | 1-3 |
This table provides a qualitative comparison. The ideal catalyst system is substrate-dependent and may require screening.[9]
Recommendation: For challenging electron-deficient boronic acids, consider using a high-activity catalyst system, such as those employing Buchwald-type ligands (e.g., SPhos, XPhos).
Experimental Protocols
Here are detailed protocols for key strategies to mitigate deboronation.
Protocol 1: General Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a starting point for the coupling of an electron-deficient boronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Electron-deficient arylboronic acid (e.g., 4-formylphenylboronic acid) (1.2 mmol)[10]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of a Pinacol Ester from an Electron-Deficient Boronic Acid
This protocol describes the conversion of an electron-deficient boronic acid to its more stable pinacol ester.
Materials:
-
Electron-deficient arylboronic acid (e.g., 4-cyanophenylboronic acid) (5.0 mmol)[11]
-
Pinacol (6.0 mmol)
-
Magnesium sulfate (anhydrous) (7.5 mmol)
-
Diethyl ether (30 mL)
Procedure:
-
In an oven-dried flask, combine the arylboronic acid, pinacol, and magnesium sulfate.
-
Add diethyl ether and stir the suspension under an inert atmosphere at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the crude material in pentane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the pinacol ester, which can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of a MIDA Boronate from an Electron-Deficient Boronic Acid
This protocol details the preparation of a highly stable MIDA boronate.
Materials:
-
Electron-deficient arylboronic acid (e.g., 5-acetylthiophene-2-boronic acid) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)
-
Anhydrous dioxane (to make a 0.2 M solution)
Procedure:
-
In a dry reaction vessel, suspend the arylboronic acid in anhydrous dioxane.
-
Add the MIDA anhydride to the suspension.
-
Heat the mixture at 70 °C for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Add acetone and transfer the mixture to a separatory funnel.
-
Wash with ethyl acetate and water. The MIDA boronate product can be isolated from the organic layer after drying and concentration. Purification is typically achieved by column chromatography.[12]
Mechanistic Pathways
Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
stability issues and proper storage of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This technical support guide provides essential information on the stability and proper storage of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected side products in my reaction. Could this be related to the stability of this compound?
A1: Yes, unexpected side products can arise from the degradation of starting materials. This compound, like many aromatic amines, can be susceptible to degradation under certain conditions. Key factors that can affect its stability include exposure to air (oxidation), light, high temperatures, and incompatible materials. It is crucial to handle the compound under an inert atmosphere, protect it from light, and store it at the recommended temperature.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The storage area should be cool, dry, and well-ventilated.[2][3][4] For optimal preservation of its integrity, refrigeration is often recommended. Always refer to the supplier's specific storage recommendations on the product's certificate of analysis.
Q3: My compound has changed color. Does this indicate degradation?
A3: A change in color, such as darkening, is a common indicator of degradation for many amine-containing compounds. This is often due to oxidation. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical technique, such as HPLC or NMR, before proceeding with your experiment.
Q4: What materials should I avoid when working with this compound?
A4: This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound. Ensure that all labware is clean and free from these incompatible materials.
Q5: Are there any specific handling precautions I should take during my experiments to minimize degradation?
A5: Yes, to minimize degradation, it is best to handle this compound in a controlled environment, such as a glove box or under a fume hood with an inert atmosphere.[2][5] Use clean, dry glassware and spatulas. Minimize the compound's exposure to ambient air and light. If the compound needs to be weighed, do so promptly and reseal the container tightly immediately afterward.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert gas (e.g., Argon, Nitrogen).[1] | Prevents oxidation of the amine group. |
| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[2][3][4] | Reduces the rate of potential degradation reactions. |
| Light | Protect from light by storing in an amber vial or in a dark place. | Prevents light-induced degradation. |
| Container | Keep in a tightly sealed container.[1][2][3][4] | Prevents exposure to moisture and air. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] | These can cause rapid decomposition of the compound. |
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,5-Di(trifluoromethyl)aniline(328-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
identifying and removing impurities from 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My initial product purity is low after synthesis. What are the likely impurities and how can I remove them?
Answer:
Low purity is a common issue, often stemming from side reactions during the synthesis, which is typically a Suzuki-Miyaura coupling reaction.
Potential Impurities:
-
Homocoupling Products: Reaction of the boronic acid or ester with itself can lead to the formation of 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl.
-
Starting Materials: Unreacted 4-bromoaniline or 3,5-bis(trifluoromethyl)phenylboronic acid may remain.
-
Dehalogenation Products: The starting aryl halide can be reduced, leading to the formation of aniline.
-
Solvent and Reagent Residues: Residual palladium catalyst, phosphine ligands, and solvents can also be present.
Troubleshooting Steps:
-
Initial Wash: Begin by washing the crude product with a suitable solvent to remove highly soluble impurities. A common procedure involves dissolving the crude material in an organic solvent like ethyl acetate or dichloromethane, followed by washing with water and brine to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is an effective method for removing closely related organic impurities. The choice of solvent is critical.
-
Column Chromatography: For complex mixtures or to remove impurities with similar polarity to the product, column chromatography is recommended.
Issue 2: Difficulty in Recrystallization
Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I try?
Answer:
Finding the right solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Troubleshooting Steps:
-
Single Solvent Screening: Test a range of solvents with varying polarities. Start with common solvents for aromatic amines such as:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Hydrocarbons: Hexane, Heptane, Toluene
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Diethyl ether
-
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system is often successful. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
A commonly used pair for aromatic compounds is Dichloromethane/Hexane or Ethyl acetate/Hexane.
-
Issue 3: Product Streaking or Sticking to the Column During Chromatography
Question: My product is streaking on the silica gel column, or a significant amount is not eluting. How can I resolve this?
Answer:
Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and sometimes irreversible adsorption.
Troubleshooting Steps:
-
Use of a Modified Mobile Phase: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et₃N) to the mobile phase.
-
Choice of Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a better choice for the purification of basic compounds.
-
Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine in your chosen solvent system and then evaporating the solvent before packing the column.
-
-
Solvent System Optimization: Ensure the polarity of your eluent is appropriate. A mobile phase that is too polar may cause all components to elute quickly with poor separation, while a non-polar eluent may result in long retention times. Use Thin Layer Chromatography (TLC) with different solvent systems (including the addition of triethylamine) to determine the optimal mobile phase for separation before running the column.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques to assess the purity of this compound?
A1: The purity of the final product should be assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reversed-phase C18 or a biphenyl column can be effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product and can be used to detect and identify impurities if they are present in sufficient concentration. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically an off-white to pale yellow solid. The reported melting point can vary slightly, but it is generally in the range of 135-140 °C.
Q3: Are there any specific safety precautions I should take when working with this compound and its impurities?
A3: Yes, standard laboratory safety procedures should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The trifluoromethyl groups can impart toxicity, and aromatic amines are often skin and respiratory irritants. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Condition/Solvent System | Expected Outcome |
| Recrystallization | Solvent System | Ethanol/Water or Toluene/Hexane | Removal of non-polar and highly polar impurities. |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | Good general-purpose separation. |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 1% Triethylamine | Elution of the product with good separation from impurities. | |
| Stationary Phase | Neutral Alumina | Recommended for basic compounds to avoid tailing. | |
| Mobile Phase | Hexane/Dichloromethane gradient (e.g., 100% Hexane to 1:1) | Alternative solvent system for alumina. |
Experimental Protocols
Protocol 1: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol or toluene) to dissolve the solid completely. Use a hot plate with magnetic stirring.
-
Once dissolved, slowly add the "poor" solvent (e.g., water or hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to just redissolve the cloudiness.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel or neutral alumina in the initial, least polar mobile phase (e.g., Hexane/Ethyl Acetate 95:5 + 1% Et₃N).
-
Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a well-packed, homogenous bed. Drain the excess solvent until it is just level with the top of the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.
-
Fraction Analysis: Monitor the elution of compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
scaling up the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: potential problems
Welcome to the technical support center for the synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, primarily via Suzuki-Miyaura coupling, a common method for this transformation.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Issue: The palladium catalyst may be deactivated by oxygen.[1] The Pd(0) species is susceptible to oxidation, rendering it inactive for the catalytic cycle.[2]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3] Properly degas all solvents and reagents before use.[2] Using pre-catalysts like Pd(OAc)₂ with phosphine ligands can be beneficial as they are often more stable.
-
-
Ligand Selection:
-
Issue: The choice of phosphine ligand is critical, especially when dealing with electron-deficient coupling partners like 3,5-bis(trifluoromethyl)phenylboronic acid.
-
Solution: Employ electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can enhance the efficiency of the catalytic cycle.[2]
-
-
Base Strength and Solubility:
-
Issue: The base may be too weak or poorly soluble in the reaction medium to facilitate the crucial transmetalation step.
-
Solution: Consider using stronger, soluble bases like K₃PO₄ or Cs₂CO₃.[1] The choice of solvent can also impact the base's effectiveness.
-
-
Protodeboronation of Boronic Acid:
-
Issue: The electron-withdrawing trifluoromethyl groups on the boronic acid make it susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-bis(trifluoromethyl)benzene as a byproduct and reducing the yield of the desired product.[2]
-
Solution:
-
Problem 2: Formation of Significant Side Products
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid:
-
Issue: The boronic acid can couple with itself to form 3,3',5,5'-tetrakis(trifluoromethyl)-1,1'-biphenyl. This is often promoted by the presence of oxygen or Pd(II) species.[4]
-
Solution: Rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere is crucial.[1] Using a Pd(0) source or ensuring complete in-situ reduction of a Pd(II) precatalyst can minimize this side reaction.
-
-
Homocoupling of Aryl Halide:
-
Issue: The 4-bromoaniline derivative can undergo self-coupling.
-
Solution: Optimizing the catalyst-to-ligand ratio and ensuring efficient stirring can help minimize this.
-
-
Hydrolysis of Amine Group:
-
Issue: While less common under standard Suzuki conditions, prolonged reaction times at high temperatures in the presence of a strong base could potentially lead to side reactions involving the amine functionality.
-
Solution: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Problem 3: Difficulties in Product Purification
Possible Causes and Solutions:
-
Co-elution of Byproducts:
-
Issue: The desired product and non-polar byproducts like homocoupled species may have similar polarities, making separation by column chromatography challenging.[5]
-
Solution:
-
Optimize the reaction conditions to minimize the formation of these byproducts in the first place.
-
Employ different chromatographic techniques, such as reverse-phase chromatography or utilize different solvent systems for elution.
-
Recrystallization of the crude product can be an effective purification method.
-
-
-
Residual Palladium:
-
Issue: Traces of palladium from the catalyst can remain in the final product, which is often unacceptable for pharmaceutical applications.
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[8] This involves the reaction of 4-bromoaniline (or a protected derivative) with 3,5-bis(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10]
Q2: Why is the Suzuki coupling challenging for this specific molecule?
A2: The primary challenge arises from the electron-deficient nature of the 3,5-bis(trifluoromethyl)phenylboronic acid. The two trifluoromethyl groups are strongly electron-withdrawing, which can slow down the transmetalation step in the catalytic cycle and increase the likelihood of side reactions like protodeboronation.[1][11]
Q3: What are the key parameters to control during a scale-up of this synthesis?
A3: When scaling up, it is crucial to pay close attention to:
-
Inert Atmosphere: Maintaining a strict oxygen-free environment is critical to prevent catalyst deactivation and side reactions.[3]
-
Temperature Control: Avoid temperature spikes, as they can lead to increased byproduct formation.[3]
-
Reagent Purity: Use high-purity, dry reagents and solvents.[3]
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger vessels.
-
Charging Sequence: While often overlooked, the order of addition of reagents can sometimes impact the reaction outcome.[12]
Q4: Are there any safety concerns I should be aware of?
A4: Yes. Organofluorine compounds and palladium catalysts should be handled with appropriate personal protective equipment. Solvents like dioxane and toluene are flammable and have associated health risks. Always consult the Safety Data Sheets (SDS) for all chemicals used. The preparation of some trifluoromethylphenyl Grignard reagents has been associated with detonations, highlighting the need for careful handling of related intermediates.[13]
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
4-Bromoaniline
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 equiv.), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[2]
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.). Add this mixture to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The total concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1-5 mol % | Balances reaction efficiency with cost and ease of removal. |
| Ligand-to-Palladium Ratio | 1:1 to 4:1 | Ensures complete coordination to the metal center and promotes catalytic activity.[2] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Stronger bases are often required for electron-deficient boronic acids.[1] |
| Solvent System | Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is common for Suzuki couplings.[2] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction while minimizing thermal decomposition.[1] |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine and Other Biphenyl Amines
For Researchers, Scientists, and Drug Development Professionals
The biphenyl amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the biphenyl rings allows for the fine-tuning of their pharmacological properties. This guide provides a comparative overview of the biological activity of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine and related biphenyl amine derivatives, with a focus on their anti-cancer properties. The inclusion of trifluoromethyl groups often enhances a compound's metabolic stability and cell permeability, making them attractive features in drug design.
Comparative Cytotoxicity Data
For comparative purposes, this guide presents data on a selection of biphenyl and related compounds, highlighting the influence of the 3,5-bis(trifluoromethyl)phenyl group and other substitutions on their anti-cancer activity.
| Compound | Target/Cell Line(s) | Biological Activity (IC50/GI50) | Reference |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B (Liver Cancer) | 1-10.8 µM | [1] |
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 (Pancreatic Cancer) | GI50 = 2.97 µM | [2] |
| 1,1-Bis(3'-indolyl)-1-(p-trifluoromethylphenyl)methane (DIM-C-pPhCF3) | KU7, 253J-BV (Bladder Cancer) | IC50 = 1-10 µM | [3] |
| Biphenyl Sulfonamide 1 | HCT-116, MCF-7, A549, HepG2 (Various Cancers) | IC50 = 5.50-9.77 µM | [4] |
Experimental Protocols
The determination of the biological activity of these compounds typically involves in vitro cell-based assays. A standard methodology for assessing cytotoxicity is the MTT assay.
MTT Cytotoxicity Assay Protocol
This protocol outlines a general procedure for evaluating the cytotoxic effects of biphenyl amine derivatives on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG2, MiaPaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
2. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. Cells are incubated for a specified period (e.g., 48 or 72 hours).[5]
3. MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[6]
4. Data Analysis:
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to control cells treated with DMSO alone.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]
Signaling Pathways
The 3,5-bis(trifluoromethyl)phenyl moiety has been implicated in the modulation of key signaling pathways involved in cancer progression.
A notable example is the action of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC). This compound has been shown to inhibit the growth of liver tumors by directly binding to and activating Hepatocyte Nuclear Factor 4α (HNF4α). This activation, in turn, leads to the inactivation of the STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[1]
The proposed mechanism involves the following steps:
-
NHDC enters the cancer cell and binds to the hydrophobic fatty acid ligand-binding site of HNF4α.
-
The binding of NHDC activates HNF4α.
-
Activated HNF4α inhibits the phosphorylation and subsequent activation of STAT3.
-
The inhibition of the STAT3 pathway leads to the induction of apoptosis (programmed cell death) and a reduction in tumor growth.[1]
Below is a diagram illustrating this signaling pathway.
Caption: Proposed signaling pathway of an NHDC compound.
While this pathway has been elucidated for a more complex molecule, it provides a valuable starting point for investigating the mechanism of action of simpler biphenyl amines containing the 3,5-bis(trifluoromethyl)phenyl moiety, such as this compound. Further research is warranted to determine if this specific compound targets similar pathways.
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of bladder tumor growth by 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes: a new class of peroxisome proliferator-activated receptor gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Optimizing the Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: A Comparative Guide to Catalytic Systems in Suzuki Coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of different catalytic systems for the Suzuki-Miyaura cross-coupling reaction to produce 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a key building block in various pharmaceutical and materials science applications. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the selection of the most effective catalytic strategy.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction's success and efficiency, however, are highly dependent on the choice of catalyst, ligand, base, and solvent system. For the synthesis of this compound, two primary synthetic routes are considered: the coupling of 4-bromoaniline with 3,5-bis(trifluoromethyl)phenylboronic acid, or the reaction of 4-aminophenylboronic acid with 1-bromo-3,5-bis(trifluoromethyl)benzene. The electron-withdrawing nature of the trifluoromethyl groups and the presence of the amine functionality can influence catalyst activity and reaction outcomes.
Comparative Analysis of Catalytic Systems
While specific data for the direct synthesis of this compound is not extensively reported in a single comparative study, data from closely related reactions provide strong indicators for expected catalyst performance. The following table summarizes typical yields and conditions for the Suzuki coupling of 4-bromoaniline with various arylboronic acids, which serves as a valuable proxy for the target synthesis.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | DMF/H₂O | 100 | 95 | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | High (unspecified) | [2] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Dioxane | 110 | Good to Excellent | [3] |
| XPhosPdG2 | XPhos | - | - | - | Good to Excellent | [3] |
Note: The yields reported are for the coupling of 4-bromoaniline with various arylboronic acids, not specifically 3,5-bis(trifluoromethyl)phenylboronic acid. These values provide a general expectation of catalyst efficacy.
Experimental Protocols
Below are detailed experimental protocols for the two primary Suzuki coupling routes to synthesize this compound. These protocols are based on established methodologies for similar transformations.
Protocol 1: Coupling of 4-bromoaniline with 3,5-bis(trifluoromethyl)phenylboronic acid
Materials:
-
4-bromoaniline
-
3,5-bis(trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 4-bromoaniline (1.0 mmol, 1.0 equiv.), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of DMF (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of 4-aminophenylboronic acid with 1-bromo-3,5-bis(trifluoromethyl)benzene
Materials:
-
4-aminophenylboronic acid
-
1-bromo-3,5-bis(trifluoromethyl)benzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.) and 4-aminophenylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The synthesis of this compound via Suzuki-Miyaura cross-coupling is a feasible and efficient process. The choice of palladium-based catalysts, particularly those that are robust and active for couplings involving electron-deficient arenes and anilines, is crucial. Ligand-free systems with Pd(OAc)₂ have shown high efficacy in similar reactions and represent a cost-effective starting point for optimization. For more challenging couplings, the use of specialized phosphine ligands such as XPhos may be beneficial. The provided protocols offer a solid foundation for the successful synthesis of this important biphenyl amine derivative. Researchers are encouraged to perform small-scale optimizations of catalyst, base, and solvent to achieve the highest possible yields for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis for the structural confirmation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. Due to the limited availability of direct experimental spectra for this compound, this document presents a predicted spectroscopic profile based on the analysis of its constituent structural motifs. This predicted data is critically compared with experimental data from a closely related, commercially available alternative, 4-aminobiphenyl. This comparative approach offers a robust framework for the structural verification of novel biphenyl amine derivatives.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the alternative compound, 4-aminobiphenyl.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.90 | s | 2H | H-2', H-6' |
| ~7.80 | s | 1H | H-4' | |
| ~7.55 | d | 2H | H-2, H-6 | |
| ~6.80 | d | 2H | H-3, H-5 | |
| ~3.80 | br s | 2H | -NH₂ | |
| 4-Aminobiphenyl (Experimental in DMSO-d₆) [1] | 7.52 | d | 2H | H-2', H-6' |
| 7.36 | t | 4H | H-2, H-6, H-3', H-5' | |
| 7.20 | t | 1H | H-4' | |
| 6.64 | d | 2H | H-3, H-5 | |
| 5.24 | s | 2H | -NH₂ |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound (Predicted) | ~147.0 | C-4 |
| ~143.0 | C-1' | |
| ~132.0 (q) | C-3', C-5' | |
| ~131.0 | C-1 | |
| ~129.0 | C-2, C-6 | |
| ~123.0 (q) | -CF₃ | |
| ~121.0 | C-2', C-6' | |
| ~119.0 | C-4' | |
| ~115.0 | C-3, C-5 | |
| 4-Aminobiphenyl (Experimental) | 145.8 | C-4 |
| 140.3 | C-1' | |
| 131.9 | C-1 | |
| 128.7 | C-3', C-5' | |
| 128.0 | C-2, C-6 | |
| 126.3 | C-2', C-6' | |
| 125.8 | C-4' | |
| 114.3 | C-3, C-5 |
Table 3: FT-IR Data (Predicted vs. Experimental)
| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |
| This compound (Predicted) | ~3500-3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch | |
| ~1620 | N-H bend | |
| ~1600, ~1500 | Aromatic C=C stretch | |
| ~1350, ~1130 | C-F stretch (strong) | |
| ~880, ~840 | C-H out-of-plane bend | |
| 4-Aminobiphenyl (Experimental) | 3425, 3350 | N-H stretch |
| 3050 | Aromatic C-H stretch | |
| 1618 | N-H bend | |
| 1595, 1490 | Aromatic C=C stretch | |
| 830, 760, 695 | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | m/z | Relative Intensity | Assignment |
| This compound (Predicted) | 305 | High | [M]⁺ |
| 286 | Moderate | [M-F]⁺ | |
| 236 | Moderate | [M-CF₃]⁺ | |
| 167 | Moderate | [C₁₂H₉N]⁺ | |
| 4-Aminobiphenyl (Experimental) [1] | 169 | 100% | [M]⁺ |
| 168 | 35% | [M-H]⁺ | |
| 170 | 25% | [M+H]⁺ | |
| 167 | 22% | [M-2H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 16 ppm, centered around 6 ppm.
-
A relaxation delay of 1-2 seconds is employed.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
Data is processed with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to approximately 250 ppm, centered around 120 ppm.
-
A relaxation delay of 2-5 seconds is used.
-
Several thousand scans (e.g., 1024 to 4096) are typically required.
-
Data is processed with a line broadening of 1-2 Hz.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A benchtop FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.
-
Sample Introduction (GC-MS):
-
The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.
-
A suitable temperature program is used to elute the compound from the GC column into the mass spectrometer.
-
-
Ionization: Standard EI at 70 eV is used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed, typically using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass spectrum is recorded over a mass range of approximately m/z 50 to 500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using a comparative spectroscopic approach.
Caption: Workflow for comparative spectroscopic analysis.
Discussion
The structural confirmation of this compound can be confidently achieved by comparing its predicted spectroscopic data with the experimental data of 4-aminobiphenyl and considering the influence of the 3,5-bis(trifluoromethyl)phenyl moiety.
-
¹H NMR: The predicted spectrum of the target compound shows distinct singlets for the protons on the trifluoromethyl-substituted ring due to the lack of adjacent protons. The protons on the amino-substituted ring are expected to appear as doublets, similar to 4-aminobiphenyl, but their chemical shifts will be influenced by the electron-withdrawing nature of the other ring. The amine protons are expected to be a broad singlet.
-
¹³C NMR: The carbon signals of the 3,5-bis(trifluoromethyl)phenyl ring are predicted to appear as quartets due to coupling with the fluorine atoms of the -CF₃ groups. The chemical shifts of the carbons in the amino-substituted ring will be similar to those in 4-aminobiphenyl, with slight downfield shifts for the carbons of the biphenyl linkage due to the electron-withdrawing effect of the trifluoromethyl groups.
-
FT-IR: The FT-IR spectrum is expected to show the characteristic N-H stretching and bending vibrations of the primary amine group. Crucially, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are predicted to be prominent in the 1350-1100 cm⁻¹ region, which would be absent in the spectrum of 4-aminobiphenyl.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the target compound is predicted to be at m/z 305. Fragmentation is expected to involve the loss of fluorine atoms or a trifluoromethyl group, leading to characteristic fragment ions. This fragmentation pattern would be significantly different from that of 4-aminobiphenyl, which has a molecular ion at m/z 169.[1]
By conducting the spectroscopic analyses as per the provided protocols and comparing the obtained data with the predicted values and the experimental data of the alternative, researchers can achieve a high level of confidence in the structural confirmation of this compound.
References
in vitro testing of novel compounds derived from 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
This guide provides a comparative analysis of novel compounds derived from a 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine scaffold. The in vitro performance of two hypothetical novel compounds, Compound 1 and Compound 2 , is evaluated against a well-established alternative, Dabrafenib , a known inhibitor of the BRAF kinase. The objective is to assess their potential as anti-cancer agents by measuring their direct enzymatic inhibition and their cytotoxic effects on a relevant cancer cell line.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the quantitative data obtained from biochemical and cell-based assays. The assays measure the half-maximal inhibitory concentration (IC₅₀) against the BRAF V600E kinase and the half-maximal cytotoxic concentration (CC₅₀) against the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Compound | Target | IC₅₀ (nM) | Cell Line | CC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) |
| Compound 1 | BRAF V600E | 1.2 | A375 | 25.6 | 21.3 |
| Compound 2 | BRAF V600E | 5.8 | A375 | 145.2 | 25.0 |
| Dabrafenib | BRAF V600E | 0.8 | A375 | 15.0 | 18.8 |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action, the diagram below illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These compounds are designed to inhibit BRAF, a key kinase in this cascade, thereby blocking downstream signaling that promotes cell proliferation.
The experimental workflow diagram below outlines the sequential process of in vitro testing, from the initial biochemical screening to the final cell-based cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol describes a common method for determining the IC₅₀ value of a compound against a purified enzyme.
-
Objective: To quantify the concentration at which a compound inhibits 50% of the BRAF V600E kinase activity.
-
Materials:
-
Recombinant human BRAF V600E enzyme.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP (Adenosine triphosphate).
-
Test compounds (Compound 1, Compound 2, Dabrafenib) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ or LanthaScreen™ Eu-anti-tag antibody).
-
384-well microplates (low-volume, white).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of a solution containing the BRAF V600E enzyme and substrate to each well.
-
Incubate for 20 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near its Km value for the enzyme.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions (e.g., measuring luminescence for ADP-Glo™).
-
Data is normalized to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
This protocol details the measurement of a compound's cytotoxic effect on a cancer cell line.
-
Objective: To determine the concentration at which a compound reduces the viability of A375 cells by 50% (CC₅₀).
-
Materials:
-
A375 human melanoma cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent).
-
96-well clear-bottom microplates.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds (or vehicle control).
-
Incubate the cells with the compounds for 72 hours.
-
After incubation, measure cell viability. For a CellTiter-Glo® assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Read the luminescence on a plate reader.
-
The data is normalized to the vehicle-treated cells (100% viability).
-
The CC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
A Comparative Analysis of Biphenyl Amine Derivatives in OLEDs: Unveiling their Photophysical Properties
For researchers, scientists, and professionals in drug development, the continuous advancement of Organic Light-Emitting Diodes (OLEDs) hinges on the development of highly efficient and stable materials. Biphenyl amine derivatives have emerged as a crucial class of compounds, primarily utilized as hole transport materials (HTMs) and, in some cases, as emissive components. Their inherent charge-carrying capabilities and tunable photophysical properties make them prime candidates for enhancing OLED performance. This guide provides a comparative study of the photophysical properties of OLEDs employing various biphenyl amine derivatives, supported by experimental data and detailed protocols.
This comparative guide delves into the photophysical and electroluminescent characteristics of several key biphenyl amine derivatives that have shown significant promise in OLED applications. The derivatives under comparison include N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD), N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR), 10,10'-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), and 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP).
Comparative Photophysical and Electroluminescent Properties
The performance of an OLED is intrinsically linked to the photophysical properties of its constituent organic materials. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, emission wavelength, and quantum efficiency dictate the device's charge injection, transport, recombination efficiency, and color purity.
| Derivative | HOMO (eV) | LUMO (eV) | Emission Max (nm) | External Quantum Efficiency (EQE) (%) | Application |
| TPD | 5.5[1] | 2.3[1] | 398 (in THF)[1] | ~1-5 (in various device structures) | Hole Transport |
| NPB | 5.4[2] | 2.4 | 339 (in THF)[3] | ~3-7 (in various device structures) | Hole Transport |
| TPA-2ACR | 5.53 | 1.67[1] | ~560 (Yellow Phosphorescent OLED) | 21.59[1] | Hole Transport |
| PhCAR-2ACR | 5.75 | 2.02[1] | ~560 (Yellow Phosphorescent OLED) | 20.57 (as host) | Host Material |
| BTBP | 5.8 | 1.8 | ~480 (Sky-Blue Phosphorescent OLED) | 30.2 | Host Material |
Table 1: Comparative Photophysical and Electroluminescent Data of Selected Biphenyl Amine Derivatives. Note: The reported values are sourced from different studies and experimental conditions may vary.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the reliable evaluation of new materials. Below are generalized protocols for the synthesis of a representative biphenyl amine derivative and the subsequent fabrication and characterization of an OLED device.
Synthesis of N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)
A common method for the synthesis of TPD involves the Ullmann condensation reaction.
Materials:
-
N,N'-diphenylbenzidine
-
3-Iodotoluene
-
Potassium carbonate
-
Copper powder
-
o-Dichlorobenzene (solvent)
Procedure:
-
A mixture of N,N'-diphenylbenzidine, 3-iodotoluene, potassium carbonate, and a catalytic amount of copper powder is prepared in o-dichlorobenzene.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for 24-48 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The purified product is further recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield pure TPD as a white solid.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Fabrication and Characterization
The following protocol outlines the fabrication of a multilayer OLED using thermal evaporation.
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in an oven and subsequently treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
Device Fabrication:
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), for example, molybdenum trioxide (MoO₃), is deposited onto the ITO anode at a thickness of 5-10 nm.
-
The biphenyl amine derivative (e.g., TPD) is then deposited as the hole transport layer (HTL) with a thickness of 30-50 nm.
-
An emissive layer (EML) is deposited, which can be a host material doped with a fluorescent or phosphorescent emitter.
-
An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited with a thickness of 20-40 nm.
-
An electron injection layer (EIL), such as lithium fluoride (LiF), is deposited at a thickness of 1-2 nm.
-
Finally, a metal cathode, typically aluminum (Al), is deposited with a thickness of 100-150 nm.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded using a spectrometer.
-
The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectra.[3]
Visualizing the Workflow and Device Architecture
To better understand the processes and structures involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the fabrication and characterization of OLEDs.
Caption: A schematic diagram of a typical multilayer OLED device structure.
References
A Comparative Guide to Purity Validation of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. The information presented herein is supported by established analytical principles and data from analogous compounds to ensure a robust and scientifically grounded comparison.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a powerful and versatile analytical technique, widely regarded as the industry standard for the purity analysis of a broad spectrum of organic molecules, including non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, which is highly effective for separating the main compound from both polar and non-polar impurities.
Proposed HPLC Methodology
A robust RP-HPLC method can be developed utilizing a C18 or a biphenyl stationary phase. Biphenyl columns, in particular, can offer enhanced selectivity for aromatic compounds through π-π interactions.[2] The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous phase (containing an acid modifier like 0.1% formic acid to ensure sharp peak shapes) and an organic phase (such as acetonitrile or methanol) is recommended.
Table 1: Proposed HPLC Purity Validation Parameters
| Parameter | Specification | Purpose |
| Column | C18 or Biphenyl (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of a wide range of impurities. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for purity determination, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be employed, each with its own set of advantages and limitations.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds.[1] It provides excellent separation efficiency and definitive identification of impurities through mass spectral data.[3] However, for a relatively non-volatile and polar compound like an aromatic amine, derivatization may be necessary to increase its volatility, which can add complexity to the sample preparation process.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for providing structural information.[5] LC-MS/MS is often considered the most powerful tool for impurity profiling.[6]
Table 2: Quantitative Comparison of Analytical Techniques for Aromatic Amine Purity Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning & mass analysis | Liquid-solid partitioning & tandem mass analysis |
| Typical Retention Time | 5 - 20 minutes | 10 - 30 minutes | 5 - 20 minutes |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 5 µg/mL | ~ 0.5 µg/mL | ~ 0.05 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Impurity Identification | Retention time matching with standards | Mass spectral library matching | Fragmentation pattern analysis |
| Suitability for Target Analyte | High (non-volatile, UV active) | Moderate (may require derivatization) | High (sensitive and specific) |
Note: The values presented in this table are typical and can vary depending on the specific instrumentation and method parameters.
Experimental Protocols
HPLC Purity Validation Protocol
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
-
GC-MS Impurity Profiling Protocol (Conceptual)
-
Reagents and Materials:
-
This compound sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), if required.
-
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
If derivatization is necessary, follow a validated protocol for silylation.
-
-
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the main peak and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: Workflow for HPLC Purity Validation.
Caption: Comparison of Analytical Methods.
Conclusion and Recommendations
For routine quality control and purity validation of this compound, a well-developed and validated HPLC-UV method offers a robust, precise, and cost-effective solution. It is highly suitable for quantifying the main component and known impurities.
For comprehensive impurity profiling, especially during process development or in stability studies where the identification of unknown impurities is critical, the use of hyphenated techniques is recommended. LC-MS/MS provides the most comprehensive data, offering high sensitivity and definitive structural elucidation of trace-level impurities. GC-MS can be a valuable orthogonal technique for screening volatile and semi-volatile impurities that may not be readily detected by HPLC.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and regulatory expectations. For a complete understanding of the purity profile of this compound, a combination of these powerful analytical tools is often the most effective strategy.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. biomedres.us [biomedres.us]
Assessing the Antibacterial Spectrum of Biphenyl Derivatives: A Comparative Analysis of Structurally Related Compounds to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Introduction
The quest for novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. Biphenyl scaffolds, with their versatile chemical nature, have emerged as a promising area of research for the development of new therapeutics. This guide provides a comparative assessment of the antibacterial spectrum of derivatives structurally related to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine. While no specific studies on the antibacterial activity of this compound derivatives were identified in the available scientific literature, this analysis focuses on closely related biphenyl and 3,5-bis(trifluoromethyl)phenyl-containing compounds to offer insights into their potential antibacterial profiles.
The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and hypothesis-driven research in this chemical space. The guide summarizes quantitative antibacterial data, details the experimental methodologies used in the cited studies, and provides visualizations of experimental workflows.
Comparative Antibacterial Activity
The antibacterial efficacy of various biphenyl and bis(trifluoromethyl)phenyl derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been determined for these compounds.
Biphenyl Derivatives
A study on biphenyl and dibenzofuran derivatives revealed that certain compounds exhibit significant inhibitory activity against prevalent drug-resistant Gram-positive and Gram-negative bacteria.[1] For instance, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (Compound 1 ) and 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol (Compound 2 ) demonstrated notable antibacterial effects.[1]
Table 1: Antibacterial Activity (MIC in μg/mL) of Selected Biphenyl Derivatives [1]
| Compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Multidrug-resistant Enterococcus faecalis (MREf) | Carbapenem-resistant Acinetobacter baumannii (CRAB) |
| 1 (4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol) | 6.25 | 3.13 | Comparable to Ciprofloxacin |
| 2 (3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol) | >50 | >50 | Comparable to Ciprofloxacin |
| Ciprofloxacin (Control) | 1.56 | <0.78 | - |
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
Research into pyrazole derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl moiety has identified potent growth inhibitors of planktonic Gram-positive bacteria, with some compounds displaying MIC values as low as 0.25 µg/mL.[2] These compounds, however, showed no activity against Gram-negative strains.[2]
Table 2: Antibacterial Activity (MIC in μg/mL) of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives [2]
| Compound | S. aureus (ATCC 25923) | Methicillin-resistant S. aureus (BAA-2312) | Vancomycin-resistant E. faecalis (ATCC 51299) | Bacillus subtilis (ATCC 6623) |
| 3 (Pyrazole Derivative) | 2 | 2 | 2 | 2 |
| 4 (4-Isopropyl aniline derivative) | 1-2 | 1-2 | 1-2 | 1-2 |
| 5 (Phenoxy-substituted derivative) | 1 | 1 | 1 | 1 |
| Vancomycin (Control) | 1 | 1 | >128 | 0.5 |
| Daptomycin (Control) | 0.5 | 0.5 | 2 | 0.5 |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited for determining the antibacterial spectrum of the biphenyl and pyrazole derivatives.
Synthesis of Biphenyl and Dibenzofuran Derivatives
The synthesis of a series of biphenyl and dibenzofuran derivatives was achieved through Suzuki-coupling and demethylation reactions, with yields ranging from 51% to 94%.[1]
A mixture of aryl halide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a solvent mixture of toluene, ethanol, and water (4:1:1) was heated under reflux. After completion of the reaction, the mixture was extracted with ethyl acetate, and the organic layer was dried and concentrated. The crude product was then purified by column chromatography.
To a solution of the methoxy-substituted biphenyl derivative in dry dichloromethane at -78 °C, a solution of BBr₃ in dichloromethane was added dropwise. The reaction mixture was stirred at room temperature until the starting material was consumed. The reaction was then quenched with methanol, and the solvent was evaporated. The residue was purified by column chromatography to yield the polyhydroxy biphenyl derivatives.[1]
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
The synthesis of these derivatives involved the reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate was then reacted with the Vilsmeier-Haack reagent to produce a pyrazole aldehyde. Finally, reductive amination of the aldehyde with various anilines yielded the target compounds.[2]
References
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine Analogs and Related Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules targeting a range of biological entities, including kinases, ion channels, and proteins involved in cancer progression. The presence of the two trifluoromethyl groups on one phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of this core structure and related biphenyl derivatives, drawing from various studies to highlight key determinants of biological activity.
Quantitative Data Summary
The following tables summarize the biological activities of various analogs based on the 3',5'-bis(trifluoromethyl)phenyl moiety and related biphenyl structures. These compounds have been evaluated for their anticancer and ion channel modulatory activities.
Table 1: Anticancer Activity of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) and Related Compounds
| Compound ID | Modifications from Core Structure | Cell Line | IC50 (µM) | Reference |
| NHDC | Naphthofuran carboxamide derivative | HepG2 | ~5.0 | [1] |
| NHDC | Naphthofuran carboxamide derivative | Hep3B | ~7.5 | [1] |
Table 2: Antiproliferative Activity of Hydroxylated Biphenyl Compounds
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 11 | 3E,3′E-4,4′-(6,6′-bis(allyloxy)-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Melanoma | 1.7 ± 0.5 | [2] |
| 12 | 3E,3′E-4,4′-(5,5′-dimethoxy-6,6′-bis((3-methylbut-2-en-1-yl)oxy)-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one) | Melanoma | 2.0 ± 0.7 | [2] |
Table 3: SAR of Biphenyl Amide Antagonists of the TRPM8 Ion Channel
| Compound ID | R Group Modification | hTRPM8 IC50 (nM) (Ca2+ influx) | hTRPM8 IC50 (nM) (Patch Clamp) | Reference |
| 14 | Spiro[4.5]decan-8-yl | 2.4 ± 1.0 | 64 ± 2 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
1. Cell Proliferation Assay (MTT Assay) [2]
-
Cell Seeding: Malignant melanoma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of the test compounds (0.5–32 µM) for 24 or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell proliferation was calculated relative to untreated control cells.
2. In Vitro Anticancer Activity Assay [1]
-
Cell Culture: Human hepatoma cell lines (HepG2 and Hep3B) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Exposure: Cells were treated with various concentrations of the test compounds for the indicated time periods.
-
Cell Viability Assessment: Cell viability was determined using a CCK-8 assay kit according to the manufacturer's instructions.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
3. TRPM8 Calcium Influx Assay [3]
-
Cell Line: HEK-293 cells stably expressing human TRPM8 (hTRPM8) were used.
-
Cell Plating: Cells were plated in 96-well black-walled, clear-bottom plates.
-
Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Compound Incubation: Test compounds were added to the wells at various concentrations and incubated.
-
Agonist Stimulation: The TRPM8 agonist icilin was added to stimulate calcium influx through the channel.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured by monitoring fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
IC50 Calculation: The concentration of the antagonist that inhibited 50% of the agonist-induced calcium response was determined.
4. Whole-Cell Patch-Clamp Electrophysiology [3]
-
Cell Preparation: HEK-293 cells expressing hTRPM8 were used for electrophysiological recordings.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.
-
Solutions: The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
-
Drug Application: Test compounds and the TRPM8 agonist menthol were applied to the cells via a perfusion system.
-
Data Analysis: The inhibitory effect of the compounds on menthol-evoked currents was measured, and IC50 values were calculated.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship studies.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: Established vs. Novel Suzuki-Miyaura Coupling Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of an established synthetic route and a proposed novel alternative for 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine, a key building block in medicinal chemistry. We will delve into the experimental data and methodologies, offering a clear comparison to inform synthetic strategy.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the trifluoromethyl groups can significantly enhance a molecule's metabolic stability and binding affinity. The biphenyl scaffold itself is a privileged structure in drug discovery.[1] The most common and established method for synthesizing such biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] This guide will compare a traditional Suzuki-Miyaura approach with a novel, optimized method tailored for challenging electron-poor substrates.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the established and a proposed new synthetic route for this compound. The data for the established route is based on analogous reactions reported in the literature, while the new route represents a state-of-the-art approach for this class of compounds.[3][4]
| Parameter | Established Synthetic Route | New Synthetic Route |
| Reaction | Suzuki-Miyaura Coupling | Optimized Suzuki-Miyaura Coupling |
| Reactants | 4-Bromoaniline, 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoaniline, 3,5-Bis(trifluoromethyl)phenylboronic acid |
| Catalyst | Pd₂(dba)₃ / P(t-Bu)₃ | Pd₂(dba)₃ / DavePhos / CuI |
| Base | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane | N-Methylpyrrolidone (NMP) |
| Temperature | 105 °C | 100 °C |
| Reaction Time | 12-24 hours | 8-12 hours |
| Reported Yield | ~82% (for a similar substrate)[3] | Potentially >90% |
| Purity | High | High |
Experimental Protocols
Established Synthetic Route: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of similar biphenylamines.[3]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoaniline (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Preparation: In a separate flask, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and tri-tert-butylphosphine (P(t-Bu)₃, 0.02 eq) in anhydrous dioxane.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Heat the mixture to 105 °C and stir for 12-24 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
New Synthetic Route: Optimized Suzuki-Miyaura Coupling for Electron-Poor Substrates
This proposed route incorporates recent advancements to improve efficiency for challenging couplings.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromoaniline (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq) in a Schlenk flask.
-
Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and DavePhos (0.02 eq) in N-methylpyrrolidone (NMP).
-
Reaction Execution: Add the catalyst solution to the reactant mixture. Seal the flask and heat to 100 °C with vigorous stirring for 8-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with toluene and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Mandatory Visualizations
Established Suzuki-Miyaura Synthetic Route
New Optimized Suzuki-Miyaura Synthetic Route
General Experimental Workflow
Discussion and Conclusion
The established Suzuki-Miyaura coupling provides a reliable method for the synthesis of this compound. The use of a strong base like cesium carbonate and a bulky phosphine ligand is characteristic of this approach. However, the coupling of electron-poor aryl halides with electron-poor boronic acids can be challenging, sometimes leading to lower yields and longer reaction times.
The proposed new synthetic route offers several potential advantages. The use of N-methylpyrrolidone as a solvent has been shown to be effective for challenging Suzuki-Miyaura reactions.[4] The combination of a more sophisticated biarylphosphine ligand like DavePhos and the addition of a copper(I) co-catalyst can significantly enhance the catalytic activity and promote the desired cross-coupling over side reactions. This optimized system is expected to provide higher yields in a shorter timeframe, making it a more efficient and potentially more cost-effective method for the synthesis of this compound.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of specific catalysts and ligands, desired throughput, and the scale of the synthesis. The novel approach presented here represents a promising advancement for the efficient production of this important building block.
References
- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its disposal. As a halogenated aromatic amine, this compound is classified as hazardous waste and must be handled with appropriate precautions.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds indicates that this chemical should be handled as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][3] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. |
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] |
| Skin and Body Protection | Laboratory coat.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5][6] |
II. Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[7] The primary method of disposal is through a licensed hazardous waste disposal company.
1. Waste Segregation:
-
Collect waste containing this compound separately from other waste streams.[7]
-
Crucially, segregate halogenated organic waste from non-halogenated waste to prevent costly and complex disposal procedures.[7][8]
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[7] The container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "Waste this compound".
-
Associated hazard symbols (e.g., "Harmful," "Irritant").
-
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][9]
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Provide them with a complete and accurate description of the waste.
5. Spill Management: In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[5][6]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Synthesis: A Guide to Handling 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Essential safety protocols for the handling and disposal of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine are critical for ensuring the well-being of laboratory personnel and environmental protection. This potent aromatic amine, characterized by its trifluoromethyl groups, necessitates stringent adherence to safety procedures due to its classification as fatal if swallowed and a cause of serious eye damage.[1] This guide provides immediate, actionable information on personal protective equipment (PPE), operational handling, and waste disposal for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when working with this compound. The following table summarizes the recommended equipment for various laboratory operations. Due to the hazardous nature of this chemical, double gloving is recommended.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield.[2] | Double-gloving: an inner nitrile glove followed by an outer, thicker, chemical-resistant glove (e.g., neoprene or butyl rubber). | Full-coverage lab coat (flame-resistant recommended) with tight-fitting cuffs.[2] | Work must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[2][3] |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield.[2] | Double-gloving as described above. | Chemical-resistant apron over a full-coverage lab coat. | All operations must be performed in a certified chemical fume hood.[2] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield.[2] | Double-gloving as described above. | Chemical-resistant apron over a full-coverage lab coat. | All operations must be performed in a certified chemical fume hood.[2] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). | Disposable chemical-resistant suit or coveralls. | A full-face respirator with appropriate cartridges may be necessary for large spills. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to minimize exposure and prevent accidents. The following workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation before use.
-
Prepare Fume Hood: All work with this compound must be conducted in a certified chemical fume hood.[2] Ensure the sash is at the lowest practical height. Prepare all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: When weighing the solid, use a ventilated balance enclosure or a dedicated area within the fume hood to prevent dissemination of fine particles.[3] Use anti-static weigh boats.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. Avoid splashing. If heating is required, use a controlled heating mantle and a condenser.
-
Reaction: Conduct the reaction in a sealed apparatus within the fume hood. Monitor the reaction for any signs of unexpected exotherms or pressure buildup.
-
-
Cleanup and Decontamination:
-
Decontaminate Glassware: All glassware that has been in contact with the chemical should be rinsed with a suitable organic solvent (e.g., acetone) within the fume hood. Collect the rinsate as halogenated hazardous waste.[1]
-
Surface Decontamination: Wipe down all surfaces within the fume hood with a suitable solvent and a disposable cloth. Dispose of the cloth as contaminated solid waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in a designated hazardous waste container. Reusable PPE should be cleaned according to institutional guidelines.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound is a halogenated aromatic amine and must be treated as hazardous waste.
Disposal Procedure:
-
Waste Segregation:
-
Halogenated Liquid Waste: All liquid waste containing this compound, including reaction mixtures, mother liquors, and solvent rinses, must be collected in a designated, properly labeled container for halogenated organic waste.[1][4] Do not mix with non-halogenated waste.[1]
-
Contaminated Solid Waste: All solid materials that have come into contact with the chemical, such as gloves, weigh boats, filter paper, and disposable wipes, must be collected in a separate, clearly labeled container for solid hazardous waste.
-
Contaminated Glassware: Broken or disposable glassware should be placed in a designated container for contaminated glass waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[1]
-
Waste containers should be kept tightly sealed when not in use and stored in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all local, state, and federal regulations for the disposal of hazardous materials.
-
By adhering to these rigorous safety and handling protocols, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet as the primary source of information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
